molecular formula C6H5ClN2O3 B1361745 5-Chloro-2-methoxy-3-nitropyridine CAS No. 22353-52-2

5-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1361745
CAS No.: 22353-52-2
M. Wt: 188.57 g/mol
InChI Key: HJHWUNVJRITHTQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWUNVJRITHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650096
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-52-2
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-nitropyridine, a key chemical intermediate with the CAS number 22353-52-2.[1] This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in the fields of medicinal chemistry and agrochemical development. Particular emphasis is placed on its role as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a chloro, a methoxy, and a nitro group on the pyridine ring imparts specific reactivity and properties to the molecule, making it a valuable precursor in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 22353-52-2[1]
Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 78-80 °C
Boiling Point Not available
Solubility Soluble in many organic solvents
SMILES COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl
InChI InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available pyridine derivatives. A common strategy involves the nitration of a substituted pyridine, followed by chlorination and methoxylation. The following is a representative experimental protocol based on general procedures for the synthesis of similar nitropyridine compounds.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Nitration of 2-amino-5-chloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Step 2: Diazotization and Chlorination

  • Suspend 2-amino-5-chloro-3-nitropyridine in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution. Effervescence should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Step 3: Methoxylation

  • Dissolve 2,5-dichloro-3-nitropyridine in methanol.

  • To this solution, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Amino-5-chloropyridine B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Amino-5-chloro-3-nitropyridine B->C D Diazotization & Chlorination (NaNO2, HCl, CuCl) C->D Step 2 E 2,5-Dichloro-3-nitropyridine D->E F Methoxylation (NaOMe, MeOH) E->F Step 3 G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors. The reactivity of the chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for building complex molecules with desired biological activities.

Role as an Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors are a major focus of modern drug discovery. The substituted pyridine core is a common motif in many approved kinase inhibitor drugs.

The chloro group at the 5-position and the nitro group at the 3-position of this compound activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which are often key pharmacophoric elements in kinase inhibitors that interact with the hinge region of the ATP-binding site.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

One notable application of nitropyridine derivatives is in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[2][3][4][5][6][7] While a direct synthesis of a specific GSK-3 inhibitor from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for related compounds suggest its potential as a starting material. For instance, a novel series of pyrazolo[3,4-b]pyridines has been identified as potent GSK-3 inhibitors.[4] The synthesis of such heterocyclic systems often involves the reaction of a substituted chloropyridine with a hydrazine derivative, followed by cyclization.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key reaction enabling the use of this compound as a synthetic intermediate is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to it.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Departure of Leaving Group Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Slow Intermediate_2 Meisenheimer Complex Product Substituted Product + Cl⁻ Intermediate_2->Product Fast

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard and Precautionary Statements

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and development. Its specific substitution pattern allows for strategic synthetic manipulations, primarily through nucleophilic aromatic substitution, to generate a diverse range of complex molecules. Its utility as a precursor for potent kinase inhibitors highlights its importance in medicinal chemistry. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 5-Chloro-2-methoxy-3-nitropyridine. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Core Physical and Chemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Physical Form Solid (often a white or off-white powder)
CAS Number 22353-52-2

Note: Specific values for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available scientific literature. The physical form is based on information from commercial suppliers.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized experimental protocols that can be employed to determine the key physical properties of this compound. These methods are standard in organic chemistry laboratories.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[1]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[1]

  • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

  • Decrease the heating rate to 1-2°C per minute as the temperature approaches the melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1]

Determination of Boiling Point

For liquid samples, the boiling point is a key physical constant.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

Procedure:

  • Place a small volume (a few milliliters) of the liquid sample into the Thiele tube or a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid.

  • Gently heat the apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

Determination of Solubility

Understanding the solubility of a compound is crucial for its application in various experimental and developmental processes.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethylformamide).[3][4]

Procedure:

  • Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.[5]

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[5]

  • Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). A vortex mixer can be used for this purpose.

  • Visually inspect the solution to determine if the solid has dissolved completely. If it has, the compound is soluble in that solvent under these conditions.

  • If the solid has not dissolved, the process can be repeated with gentle heating, noting any changes in solubility with temperature.

  • Repeat the procedure with a range of polar and non-polar solvents to establish a solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, a process that would be applicable to this compound.

Compound_Characterization_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Physical_Properties Determination of Physical Properties Purification->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Structure_Elucidation->Spectroscopic_Analysis Elemental_Analysis Elemental Analysis Structure_Elucidation->Elemental_Analysis Further_Studies Further Studies (e.g., Biological Activity, Reactivity) Structure_Elucidation->Further_Studies Melting_Point Melting Point Physical_Properties->Melting_Point Boiling_Point Boiling Point Physical_Properties->Boiling_Point Solubility Solubility Profile Physical_Properties->Solubility Physical_Properties->Further_Studies

Caption: Workflow for the Characterization of a Chemical Compound.

References

5-Chloro-2-methoxy-3-nitropyridine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Abstract

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, methoxy, and nitro groups on the pyridine core imparts a versatile reactivity profile, establishing it as a crucial intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications in research and drug development.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. The pyridine ring is substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This substitution pattern is critical to its chemical behavior, particularly in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 22353-52-2[1]
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol [2][3]
Appearance Off-white to pale yellow crystalline powder
Melting Point 78-80 °C
Solubility Soluble in methanol, acetone, and methylene chloride. Insoluble in water.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield. A common synthetic route starts from 2-amino-5-chloropyridine.

Experimental Protocol: A Generalized Synthesis Route

Step 1: Nitration of 2-Amino-5-chloropyridine

  • Materials: 2-Amino-5-chloropyridine, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and cooling bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Once dissolution is complete, cool the mixture to 0-5°C.

    • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Diazotization and Hydrolysis to form 5-Chloro-2-hydroxy-3-nitropyridine

  • Materials: 2-amino-5-chloro-3-nitropyridine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), water.

  • Procedure:

    • Suspend the 2-amino-5-chloro-3-nitropyridine from the previous step in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

    • After the addition, gently warm the mixture and hold at an elevated temperature (e.g., 50-60°C) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.

  • Work-up:

    • Cool the reaction mixture to room temperature to allow the product, 5-Chloro-2-hydroxy-3-nitropyridine, to precipitate.

    • Filter the solid, wash thoroughly with water, and dry. The product has a melting point of 232-236 °C.

Step 3: Methylation to form this compound

  • Materials: 5-Chloro-2-hydroxy-3-nitropyridine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).

  • Procedure:

    • Dissolve or suspend 5-Chloro-2-hydroxy-3-nitropyridine in the chosen solvent.

    • Add the base portion-wise at room temperature.

    • Add the methylating agent dropwise, maintaining the temperature.

    • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal and agricultural chemistry.[4][5] The functional groups on the pyridine ring provide multiple reaction sites for constructing more complex molecular architectures.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 5-position for nucleophilic substitution, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 3-amino-5-chloro-2-methoxypyridine is a valuable intermediate for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many pharmacologically active compounds.

  • Precursor for Bioactive Molecules: Nitropyridine derivatives are used as precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[6] They are key starting materials for insecticides and compounds with antimalarial activity.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

Table 2: Spectroscopic Data Summary

Technique Characteristic Data
¹H NMR Expected signals for two aromatic protons on the pyridine ring and a singlet for the methoxy group protons (-OCH₃).
¹³C NMR Expected signals corresponding to the five unique carbon atoms of the pyridine ring and one for the methoxy group carbon.
IR Spectroscopy Characteristic absorption bands for C-Cl, C-O (ether), and asymmetric/symmetric N-O stretching of the nitro group.
Mass Spectrometry Molecular ion peak (M+) corresponding to the exact mass of the molecule (C₆H₅ClN₂O₃).

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and application pathways for this compound.

G Start Starting Material (2-Amino-5-chloropyridine) Nitration Nitration Start->Nitration Intermediate1 2-Amino-5-chloro-3-nitropyridine Diazotization Diazotization & Hydrolysis Intermediate1->Diazotization Intermediate2 5-Chloro-2-hydroxy-3-nitropyridine Methylation Methylation Intermediate2->Methylation FinalProduct This compound Nitration->Intermediate1 Diazotization->Intermediate2 Methylation->FinalProduct

A generalized synthetic workflow for this compound.

G Core This compound Reduction Nitro Group Reduction Core->Reduction SNAr Nucleophilic Aromatic Substitution (at C5-Cl) Core->SNAr AminoProduct 3-Amino-5-chloro-2-methoxypyridine Reduction->AminoProduct SubstitutedProduct 5-Substituted-2-methoxy-3-nitropyridine SNAr->SubstitutedProduct FusedSystem Fused Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines) AminoProduct->FusedSystem Cyclization PharmaAgro Pharmaceuticals & Agrochemicals SubstitutedProduct->PharmaAgro Further Derivatization

Key reactivity pathways and applications of the core compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-methoxy-3-nitropyridine, a key intermediate in synthetic organic chemistry. This document details its molecular characteristics and outlines a plausible synthetic pathway, offering valuable insights for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

Core Molecular and Physical Characteristics

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. Its structure incorporates a pyridine ring functionalized with a chloro, a methoxy, and a nitro group, bestowing upon it a unique reactivity profile that is advantageous for various chemical transformations.

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and chemical handling.

PropertyValue
Molecular Weight 188.57 g/mol
Chemical Formula C₆H₅ClN₂O₃
CAS Number 22353-52-2
Appearance Solid
Purity Typically ≥98%

Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_product Final Product 2_methoxy_3_nitropyridine 2-Methoxy-3-nitropyridine chlorination Chlorination 2_methoxy_3_nitropyridine->chlorination N-Chlorosuccinimide (NCS) Acetonitrile, Reflux 5_chloro_2_methoxy_3_nitropyridine This compound chlorination->5_chloro_2_methoxy_3_nitropyridine Purification (e.g., Column Chromatography)

Proposed synthesis workflow for this compound.
Experimental Protocol: Chlorination of 2-Methoxy-3-nitropyridine

This protocol is a hypothetical procedure based on common chlorination reactions of aromatic heterocycles.

Materials:

  • 2-Methoxy-3-nitropyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography column, silica gel, appropriate solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-3-nitropyridine (1 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of the chloro, methoxy, and nitro groups at specific positions on the pyridine ring allows for a variety of chemical modifications.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups at the 5-position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds for screening in drug discovery programs.

  • Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of compounds with potential biological activity. While no specific signaling pathways involving this compound have been identified in the reviewed literature, its utility as a synthetic intermediate suggests its role in the development of molecules that could potentially modulate various biological targets.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. While detailed experimental protocols for its synthesis are not extensively published, established synthetic methodologies provide a clear path for its preparation. Its unique structural features make it a key component in the synthetic chemist's toolbox for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Further research into the biological activities of derivatives of this compound could unveil novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 5-Chloro-2-methoxy-3-nitropyridine, a valuable substituted pyridine derivative for potential applications in pharmaceutical and agrochemical research. The core of this synthesis involves the regioselective nitration of a commercially available precursor, 5-chloro-2-methoxypyridine. This document provides a comprehensive overview of the synthesis, including a proposed experimental protocol, relevant quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the electrophilic nitration of 5-chloro-2-methoxypyridine. The starting material is readily accessible from commercial suppliers.

The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring. The methoxy group (-OCH₃) at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions (positions 3 and 5). The chloro group (-Cl) at the 5-position is a deactivating group but also directs ortho and para (positions 4 and 6). The activating effect of the methoxy group is stronger, and therefore, the nitration is anticipated to occur predominantly at the 3-position, which is ortho to the methoxy group.

Experimental Protocol

While a specific protocol for the nitration of 5-chloro-2-methoxypyridine is not extensively documented in publicly available literature, the following procedure is adapted from established methods for the nitration of substituted aromatic compounds. Researchers should perform small-scale trials to optimize reaction conditions.

Reaction: Nitration of 5-chloro-2-methoxypyridine

Reagents and Materials:

  • 5-chloro-2-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add a 1:1 molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared fresh before use.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 5-chloro-2-methoxypyridine, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The resulting aqueous solution will be strongly acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data

Starting MaterialNitrating AgentProductYield (%)Reference
2,6-dichloropyridineH₂SO₄ / HNO₃2,6-dichloro-3-nitropyridineNot specifiedU.S. Patent 7,256,295 B2
2-amino-5-chloropyridineH₂SO₄ / H₂O₂5-chloro-2-nitropyridine71%ChemicalBook
2-aminopyridineH₂SO₄ / HNO₃ then NaNO₂2-hydroxy-5-nitropyridineNot specifiedCN112745259A
3-picolineH₂SO₄ / HNO₃3-methyl-5-nitropyridineNot specifiedCN101648907A

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5-chloro-2-methoxypyridine 5-Chloro-2-methoxypyridine Nitration Nitration (H₂SO₄, HNO₃) 5-chloro-2-methoxypyridine->Nitration This compound This compound Nitration->this compound

Caption: Proposed synthesis of this compound via nitration.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow Experimental Workflow for Synthesis start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix dissolve_sm Dissolve 5-chloro-2-methoxypyridine in H₂SO₄ start->dissolve_sm nitration Perform Nitration (Add nitrating mix dropwise at <10°C) prep_nitrating_mix->nitration dissolve_sm->nitration monitoring Monitor Reaction (TLC/HPLC) nitration->monitoring quench Quench Reaction (Pour onto ice) monitoring->quench neutralize_extract Neutralize (NaHCO₃) and Extract (CH₂Cl₂ or EtOAc) quench->neutralize_extract dry_concentrate Dry (MgSO₄) and Concentrate (Rotary Evaporator) neutralize_extract->dry_concentrate purify Purify Product (Recrystallization or Chromatography) dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis and purification.

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-nitropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel bioactive molecules.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound, and it is identified by the CAS Number 22353-52-2[1][2]. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 22353-52-2[1][2]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol
Physical Form Solid or liquid
Purity ≥95%[2][3]
Storage Temperature Inert atmosphere, room temperature
InChI 1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
InChIKey HJHWUNVJRITHTQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the preparation of a precursor, 5-chloro-2-hydroxy-3-nitropyridine, followed by methylation.

Experimental Protocol for the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This protocol is based on the synthesis of the hydroxy precursor, which can then be methylated to yield the target compound.

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Pure nitric acid

  • Ice water

  • Deionized water

Procedure:

  • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until the solid is completely dissolved.[4]

  • At a temperature of 40°C to 45°C, slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water. Continue stirring for 15 minutes.[4]

  • Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50°C.[4]

  • Maintain the reaction mixture at 55°C for 1 hour.[4]

  • Quench the reaction by pouring the mixture into 5 kg of ice water.[4]

  • Collect the yellow precipitate by filtration.[4]

  • Wash the solid thoroughly with deionized water.[4]

  • Dry the product at 60°C to obtain 5-chloro-2-hydroxy-3-nitropyridine. The reported yield is 80.5%, with a melting point of 229°C to 231°C.[4]

Conceptual Methylation of 5-Chloro-2-hydroxy-3-nitropyridine

While a specific literature protocol for the methylation of 5-chloro-2-hydroxy-3-nitropyridine to this compound was not found in the immediate search, a general synthetic approach would involve the use of a methylating agent. The following diagram illustrates the conceptual workflow for the synthesis of the target compound.

G cluster_synthesis Synthesis of this compound start 2-Amino-5-chloropyridine step1 Diazotization & Nitration (H₂SO₄, NaNO₂, HNO₃) start->step1 intermediate 5-Chloro-2-hydroxy-3-nitropyridine step1->intermediate step2 Methylation (e.g., Dimethyl sulfate, CH₃I) intermediate->step2 product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[5][6] The nitro group can be reduced to an amino group, which can then be further functionalized, while the chloro and methoxy groups can influence the molecule's reactivity and pharmacokinetic properties.

Nitropyridine derivatives have been utilized in the synthesis of compounds with a variety of biological activities, including:

  • Janus kinase 2 (JAK2) inhibitors[5][7]

  • Antimalarial agents[5]

  • Anticancer agents[5]

  • Herbicides[5]

  • Insecticides[5]

The versatility of nitropyridines as synthetic precursors makes them important tools for medicinal chemists in the discovery of new therapeutic agents.[7]

General Reaction Pathway for Further Functionalization

This compound serves as a scaffold for the introduction of further chemical diversity. A key transformation is the reduction of the nitro group to an amine, which opens up a plethora of subsequent reactions.

G cluster_functionalization Functionalization of this compound start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C; Fe, HCl) start->reduction amine_intermediate 3-Amino-5-chloro-2-methoxypyridine reduction->amine_intermediate functionalization Further Reactions: - Amide coupling - Sulfonamide formation - Buchwald-Hartwig amination - etc. amine_intermediate->functionalization bioactive_molecules Diverse Bioactive Molecules functionalization->bioactive_molecules

Caption: General reaction pathway for the functionalization of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of 5-Chloro-2-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-Chloro-2-methoxy-3-nitropyridine (CAS No. 22353-52-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and comparative analysis with structurally related compounds. This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4d1HH-6
~ 7.4 - 7.6d1HH-4
~ 4.0 - 4.2s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2
~ 150 - 155C-5
~ 140 - 145C-6
~ 135 - 140C-3
~ 115 - 120C-4
~ 55 - 60-OCH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1580Medium to StrongC=N stretching (pyridine ring)
1550 - 1500StrongAsymmetric NO₂ stretch
1470 - 1440MediumAromatic C=C stretch
1350 - 1300StrongSymmetric NO₂ stretch
1250 - 1200StrongAsymmetric C-O-C stretch
1050 - 1000MediumSymmetric C-O-C stretch
850 - 750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Proposed Fragment
188/190High (M⁺, M⁺+2)Molecular ion
173/175Medium[M - CH₃]⁺
158/160Medium[M - NO]⁺
142/144High[M - NO₂]⁺
112Medium[M - NO₂ - Cl]⁺
76Medium[C₄H₂N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

The Nitro Group in 5-Chloro-2-methoxy-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 5-Chloro-2-methoxy-3-nitropyridine, a key building block in medicinal chemistry and organic synthesis. The document elucidates the electronic effects of the nitro group on the pyridine ring, detailing its role in activating the molecule for various transformations. Key reactions, including nucleophilic aromatic substitution and nitro group reduction, are discussed in detail. This guide furnishes experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction mechanisms and workflows to serve as a practical resource for laboratory and development settings.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring imparts a unique chemical reactivity profile. The strongly electron-withdrawing nature of the nitro group at the 3-position profoundly influences the molecule's electronic properties and is the focal point of this guide. Understanding the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel bioactive compounds.

Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both resonance and inductive effects. In the context of the pyridine ring, which is already electron-deficient due to the electronegativity of the nitrogen atom, the nitro group further deactivates the ring towards electrophilic attack. Conversely, and more importantly for its synthetic utility, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).

The nitro group's ability to stabilize negative charge through resonance is particularly significant in the context of SNAr reactions, where a negatively charged intermediate, the Meisenheimer complex, is formed. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is ortho to the C-2 and C-4 positions and meta to the C-5 position where the chloro leaving group is located. While the activation at the C-5 position is less direct than in ortho or para systems, the overall electron deficiency of the ring makes nucleophilic substitution at this position feasible.

Key Reactions of the Nitro Group

The reactivity of the nitro group in this compound is primarily centered around its reduction to an amino group, a transformation that opens up a plethora of synthetic possibilities for introducing further diversity into the molecular scaffold.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This reaction dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, thereby modulating the reactivity of the pyridine ring. The resulting 3-amino-5-chloro-2-methoxypyridine is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocycles and other bioactive molecules.

Several methods are commonly employed for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). This method is often preferred due to the simple work-up procedure, which typically involves filtration of the catalyst. However, care must be taken as catalytic hydrogenation can also lead to the reduction of other functional groups, such as alkenes or alkynes, and may cause dehalogenation, particularly with palladium catalysts.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitro Group Reduction

CatalystPressureSolventTemperatureTypical Reaction TimeNotes
10% Pd/C50 psi H₂Ethanol, Methanol, Ethyl AcetateRoom Temperature1-4 hoursCan cause dehalogenation.
PtO₂ (Adams' catalyst)50-70 bar H₂Glacial Acetic Acid, EthanolRoom Temperature6-10 hoursGenerally effective for pyridine ring reduction as well.
Raney Nickel50 psi H₂Ethanol, MethanolRoom Temperature2-6 hoursOften used when dehalogenation is a concern.

Metal-mediated reductions in acidic or neutral media are robust and frequently used alternatives to catalytic hydrogenation. These methods often exhibit good chemoselectivity, leaving other reducible functional groups intact.

  • Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in the presence of a strong acid like concentrated hydrochloric acid is a classic and reliable method. The reaction typically proceeds at moderate temperatures and is tolerant of a wide range of functional groups.

  • Iron (Fe): The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, or an additive like ammonium chloride, is a cost-effective and environmentally benign method for nitro group reduction.

Table 2: Common Reagents for Chemical Reduction of Aromatic Nitro Groups

ReagentSolventAdditiveTemperatureTypical Reaction Time
SnCl₂·2H₂OEthanol, Concentrated HCl-35-40 °C5-6 hours
Fe powderEthanol, WaterAcetic Acid or NH₄ClReflux2-4 hours
Sodium Dithionite (Na₂S₂O₄)Water, Methanol-Room Temperature to Reflux1-3 hours
Zinc (Zn)Acetic Acid, Ethanol-Room Temperature to Reflux2-4 hours

Experimental Protocols

The following are detailed methodologies for key experiments related to the reactivity of the nitro group in this compound. These protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.

Protocol for the Reduction of the Nitro Group using Tin(II) Chloride

This protocol is adapted from a procedure for the reduction of a structurally similar nitropyridine derivative.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-chloro-2-methoxypyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂)

  • Ethanol or Glacial Acetic Acid

  • Hydrogenation vessel (e.g., Parr shaker)

  • Source of hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol for Pd/C, glacial acetic acid for PtO₂).

  • Carefully add the catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • If the solvent is acidic (e.g., acetic acid), neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Concentrate the organic solution under reduced pressure to yield the crude amine.

  • Purify the product as necessary.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

sn_ar_mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C-5 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Cl⁻ intermediate->leaving_group nitro_reduction_pathway start This compound (-NO₂) nitroso Nitroso Intermediate (-NO) start->nitroso [H] hydroxylamine Hydroxylamine Intermediate (-NHOH) nitroso->hydroxylamine [H] amine 3-Amino-5-chloro-2-methoxypyridine (-NH₂) hydroxylamine->amine [H] experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Dissolve Substrate in Solvent add_reagent Add Reducing Agent setup->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (if necessary) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

References

The Enigmatic Potential of 5-Chloro-2-methoxy-3-nitropyridine Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast landscape of heterocyclic chemistry, pyridine scaffolds have consistently emerged as privileged structures in drug discovery, forming the core of numerous approved drugs.[1] The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of physicochemical properties and biological activities. One such scaffold, 5-chloro-2-methoxy-3-nitropyridine, presents a unique combination of electronic and steric features that suggests a rich, yet largely untapped, potential for medicinal chemistry. This technical guide aims to synthesize the currently available information on its derivatives and, more importantly, to highlight the significant gaps in knowledge that represent fertile ground for future research.

While direct and extensive studies on the biological activities of this compound derivatives are notably scarce in publicly available literature, an analysis of related structures provides a compelling rationale for their investigation. The presence of a chloro group, a methoxy group, and a nitro group on the pyridine ring suggests the possibility of diverse biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

A Landscape of Related Compounds: Inferring Potential Activities

Our understanding of the potential of this compound derivatives is currently informed by the biological profiles of structurally similar compounds.

Anticancer Activity:

The nitropyridine moiety is a recurring motif in compounds exhibiting anticancer properties. For instance, various nitropyridine derivatives have been synthesized and shown to possess cytotoxic effects against different cancer cell lines.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes. While no specific anticancer data for this compound derivatives have been reported, the foundational nitropyridine structure suggests this as a promising avenue for investigation.

Antimicrobial Activity:

Similarly, the antimicrobial potential of nitropyridine-containing molecules has been documented.[1] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial cellular processes. The combination of the chloro and methoxy groups on the this compound scaffold could further modulate this activity, potentially leading to derivatives with potent and selective antimicrobial effects against a range of pathogens.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could allow for the design of derivatives that selectively target the ATP-binding site of specific kinases, thereby modulating their activity and impacting downstream signaling cascades.

Future Directions: A Call for Exploration

The conspicuous absence of in-depth research on this compound derivatives represents a significant opportunity for the drug discovery community. The following workflow is proposed for a systematic exploration of this chemical space.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit Identification & Optimization cluster_3 Mechanism of Action & Preclinical Studies Synthesis Synthesis of a diverse library of This compound derivatives Characterization Structural characterization using NMR, MS, and X-ray crystallography Synthesis->Characterization Anticancer Anticancer screening against a panel of cancer cell lines Characterization->Anticancer Antimicrobial Antimicrobial screening against Gram-positive and Gram-negative bacteria and fungi Characterization->Antimicrobial Kinase Kinase inhibition assays against a panel of relevant kinases Characterization->Kinase Hit_ID Identification of 'hit' compounds with promising activity Anticancer->Hit_ID Antimicrobial->Hit_ID Kinase->Hit_ID SAR Structure-Activity Relationship (SAR) studies to guide optimization Hit_ID->SAR Lead_Opt Lead optimization to improve potency, selectivity, and ADME properties SAR->Lead_Opt MoA Mechanism of Action studies (e.g., signaling pathway analysis) Lead_Opt->MoA In_Vivo In vivo efficacy and toxicity studies in relevant animal models MoA->In_Vivo

Caption: Proposed workflow for the exploration of this compound derivatives.

Conclusion

The field of this compound derivatives is, at present, a veritable terra incognita in medicinal chemistry. The structural features of this scaffold, when viewed in the context of related bioactive molecules, strongly suggest a high probability of discovering novel compounds with significant therapeutic potential. This guide serves not as a comprehensive review of a well-established field, but rather as a call to action for researchers to embark on the synthesis and biological evaluation of this promising, yet underexplored, class of compounds. The systematic approach outlined here provides a roadmap for unlocking the potential of these derivatives and contributing to the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Chloro-2-methoxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and its role as a crucial intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors.

Core Compound Properties

PropertyValueSource
CAS Number 22353-52-2[1]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol N/A
Appearance Not specified, but likely a solid[2][3][4]
Purity ≥98%N/A
Storage Inert atmosphere, room temperatureN/A

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in a dichloronitropyridine precursor with a methoxy group.

Experimental Protocol

Reaction: Synthesis of this compound[3][4][5]

  • Starting Material: 2,5-dichloro-3-nitropyridine (1.00 g, 5.2 mmol)

  • Reagent: Sodium methoxide (0.84 g, 16.6 mmol) in methanol (4 mL)

  • Solvent: Methanol (10 mL)

  • Procedure:

    • A solution of 2,5-dichloro-3-nitropyridine is prepared in methanol.

    • The sodium methoxide solution is added dropwise to the solution of the starting material.

    • The reaction mixture is stirred and heated to reflux.

    • After 7 hours, the mixture is cooled to room temperature.

    • The mixture is diluted with water, causing the product to precipitate.

    • The precipitate is filtered and washed with water to yield the final product.

  • Yield: 0.95 g (quantitative)[3][4]

Quantitative Data

Spectroscopic Data
Data TypeResultsSource
¹H NMR (400 MHz, DMSO-d₆) δ 8.64 (d, J = 2.4 Hz, 1H), 8.62 (d, J = 2.4 Hz, 1H), 4.03 (s, 3H)[2]
ESI-MS (m/z) 188.9 [M+H]⁺[2]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. Its primary application, as evidenced in the literature, is in the development of kinase inhibitors.

Role as an Intermediate in the Synthesis of JAK and MALT1 Inhibitors

The 3-nitro group of this compound can be readily reduced to an amine, which then serves as a handle for further molecular elaboration. This is a key step in the synthesis of various substituted pyridine backbones for kinase inhibitors.

Experimental Protocol: Reduction of the Nitro Group

  • Starting Material: this compound

  • Application: The resulting 5-Chloro-2-methoxypyridin-3-amine is a key intermediate in the synthesis of imidazo[1,2-b]pyridazine, imidazo[4,5-b]pyridine, and thiazolo-pyridine derivatives which have shown activity as JAK and MALT1 inhibitors.[2][3][4] These inhibitors are investigated for the treatment of a range of conditions including myeloproliferative disorders, transplant rejection, inflammatory diseases, and cancers.[2][3][4]

Visualized Workflows and Pathways

Synthesis of this compound

G A 2,5-dichloro-3-nitropyridine C Reflux, 7h A->C B Sodium Methoxide in Methanol B->C D This compound C->D

Caption: Synthetic pathway for this compound.

Role in the Synthesis of Bioactive Molecules

G A This compound B Reduction of Nitro Group A->B C 5-Chloro-2-methoxypyridin-3-amine B->C D Further Cyclization and Functionalization Reactions C->D E JAK and MALT1 Inhibitors D->E

Caption: Role as an intermediate in inhibitor synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxy-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motifs are present in a range of biologically active molecules. This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the readily available 2-amino-5-chloropyridine. The synthesis involves diazotization, nitration, and methylation steps. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound from 2-amino-5-chloropyridine is a multi-step process. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow A 2-Amino-5-chloropyridine B 5-Chloro-2-hydroxypyridine A->B 1. NaNO2, H2SO4 2. H2O, Heat C 5-Chloro-2-hydroxy-3-nitropyridine B->C HNO3, H2SO4 D This compound C->D (CH3)2SO4, K2CO3

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

This step involves the diazotization of 2-amino-5-chloropyridine to form a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxypyridine.[1][2]

Materials:

  • 2-amino-5-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chloropyridine (1 equiv).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (4 equiv) while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Heat the resulting solution to 70-80 °C and maintain for 2 hours until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize to pH 7-8 with a 10% sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2-hydroxypyridine.

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This step involves the nitration of the hydroxypyridine intermediate.[3][4][5]

Materials:

  • 5-chloro-2-hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a clean and dry three-necked round-bottom flask, add 5-chloro-2-hydroxypyridine (1 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3 equiv) with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 equiv) to concentrated sulfuric acid (2 equiv) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 5-chloro-2-hydroxypyridine, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to obtain 5-chloro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of this compound

The final step is the methylation of the hydroxyl group to yield the target compound.[6][7]

Materials:

  • 5-chloro-2-hydroxy-3-nitropyridine

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 5-chloro-2-hydroxy-3-nitropyridine (1 equiv) and anhydrous potassium carbonate (2 equiv) in acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantMolar Equiv.ReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-chloropyridine1.0NaNO₂, H₂SO₄Water0-5, then 70-803~85%
25-Chloro-2-hydroxypyridine1.0HNO₃, H₂SO₄-0-254~90%
35-Chloro-2-hydroxy-3-nitropyridine1.0(CH₃)₂SO₄, K₂CO₃AcetoneReflux6~80%

Signaling Pathways and Logical Relationships

The diazotization reaction in Step 1 proceeds through the formation of a key diazonium salt intermediate. The mechanism is outlined below.

Diazotization_Mechanism cluster_0 Formation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO H2SO4 H₂SO₄ H2SO4->HONO HONO2 HONO H2ONO H₂O⁺-NO HONO2->H2ONO + H⁺ H_ion H⁺ NO_ion NO⁺ (Nitrosonium ion) H2ONO->NO_ion - H₂O H2O H₂O Amine Ar-NH₂ Intermediate1 Ar-NH₂⁺-NO Amine->Intermediate1 + NO⁺ NO_ion2 NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, rearrangement Diazonium Ar-N₂⁺ (Diazonium salt) Intermediate2->Diazonium + H⁺, - H₂O

Caption: Mechanism of diazotization.

References

detailed experimental protocol for 5-Chloro-2-methoxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Chloro-2-methoxy-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocol is based on the selective nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with sodium methoxide. This application note includes a step-by-step procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—a chloro group, a methoxy group, and a nitro group—on the pyridine ring allows for a variety of subsequent chemical transformations. The nitro group, in particular, activates the pyridine ring for nucleophilic substitution, facilitating the introduction of the methoxy group. This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2,5-dichloro-3-nitropyridine via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position selectively activates the chloro group at the 2-position for substitution by the methoxide nucleophile.

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. If using a solution of sodium methoxide in methanol, add it dropwise. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Starting Material 2,5-dichloro-3-nitropyridineCommercially Available
Reagent Sodium MethoxideCommercially Available
Solvent MethanolCommercially Available
Product This compound-
Molecular Formula C₆H₅ClN₂O₃-
Molecular Weight 188.57 g/mol -
Appearance Expected to be a solidAnalogous compounds are solids
Yield >80% (Expected)Based on similar reactions
Melting Point Not available-
Purity (HPLC) >95% after purification-

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 2,5-dichloro-3-nitropyridine in anhydrous methanol start->dissolve add_reagent Add Sodium Methoxide (1.0-1.2 eq) dissolve->add_reagent react Stir at RT or Reflux (1-2 hours) add_reagent->react quench Quench with saturated aqueous NaHCO₃ react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry purify Concentrate and Purify (Recrystallization or Chromatography) dry->purify end This compound purify->end

Caption: Synthesis of this compound.

Application Notes and Protocols: 5-Chloro-2-methoxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-3-nitropyridine is a versatile trifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry. The strategic arrangement of its chloro, methoxy, and nitro substituents on the pyridine ring imparts distinct reactivity profiles, enabling its use as a key intermediate in the synthesis of complex molecular architectures with diverse biological activities. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and methoxy groups offer sites for further functionalization and influence the physicochemical properties of the resulting molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, specifically focusing on the construction of a 7-azaindole scaffold, a privileged core structure in many targeted therapies.

Application: Synthesis of 7-Azaindole Scaffolds for Kinase Inhibitors

The 7-azaindole (pyrrolo[2,3-b]pyridine) moiety is a prominent structural motif in a multitude of clinically approved and investigational kinase inhibitors. Its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region makes it an ideal scaffold for designing potent and selective inhibitors. This compound serves as a strategic starting material for the construction of substituted 7-azaindoles. A key transformation involves the reduction of the nitro group to an amine, followed by cyclization to form the fused pyrrole ring.

Case Study: Synthetic Approach to a PERK Inhibitor Scaffold

A notable application of this synthetic strategy is in the conceptual design of inhibitors targeting the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The potent and selective PERK inhibitor, GSK2606414, features a 7-azaindole core. While the originally published synthesis of GSK2606414 utilizes a different starting material, a plausible and efficient synthetic route can be devised starting from this compound.

Quantitative Data for PERK Inhibitor GSK2606414

CompoundTargetIC50 (nM)Cell-based AssayReference
GSK2606414PERK0.4Inhibition of thapsigargin-induced PERK phosphorylation in A549 cells[1][2]

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Chloro-2-methoxy-pyridin-3-amine

This protocol describes the selective reduction of the nitro group of this compound to form the corresponding amine, a crucial intermediate for the subsequent 7-azaindole ring formation. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, or higher pressure if required) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-methoxy-pyridin-3-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Synthesis of a 7-Azaindole Core via Fischer Indole Synthesis

This protocol outlines a general procedure for the construction of the 7-azaindole ring system from the synthesized 5-Chloro-2-methoxy-pyridin-3-amine. The Fischer indole synthesis is a classic and versatile method for this transformation.

Materials:

  • 5-Chloro-2-methoxy-pyridin-3-amine

  • A suitable ketone or aldehyde (e.g., acetone, pyruvate)

  • An acidic catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid)

  • A high-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • Combine 5-Chloro-2-methoxy-pyridin-3-amine (1.0 eq) and the chosen ketone or aldehyde (1.0-1.2 eq) in a suitable reaction vessel.

  • Add the acidic catalyst. The choice and amount of catalyst will depend on the specific substrates and should be optimized.

  • Heat the reaction mixture to a high temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-azaindole derivative.

Visualizations

Signaling Pathway

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK ER_Stress->PERK activates pPERK p-PERK (Dimerized & Activated) PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α Translation_Repression Global Translation Repression peIF2a->Translation_Repression leads to ATF4 ATF4 Translation peIF2a->ATF4 preferentially allows Cell_Survival Cell Survival & Adaptation Translation_Repression->Cell_Survival promotes CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->pPERK inhibits

Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow

Synthetic_Workflow Start This compound Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Start->Reduction Amine_Intermediate 5-Chloro-2-methoxy-pyridin-3-amine Reduction->Amine_Intermediate Cyclization 7-Azaindole Ring Formation (e.g., Fischer Indole Synthesis) Amine_Intermediate->Cyclization Azaindole_Core Substituted 7-Azaindole Scaffold Cyclization->Azaindole_Core Further_Functionalization Further Functionalization (e.g., Suzuki Coupling) Azaindole_Core->Further_Functionalization Final_Compound Target Kinase Inhibitor Further_Functionalization->Final_Compound

References

Application Notes and Protocols for 5-Chloro-2-methoxy-3-nitropyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-methoxy-3-nitropyridine and structurally related compounds as key intermediates in the synthesis of pharmaceutical agents. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological pathways to support drug discovery and development efforts.

Introduction

This compound is a versatile heterocyclic building block employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The pyridine ring, substituted with a chloro, a methoxy, and a nitro group, offers multiple reaction sites for functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the chloro group a good leaving group. The methoxy group, on the other hand, can influence the regioselectivity of reactions and can be a key pharmacophoric element in the final drug molecule.

This intermediate and its analogs are crucial in the synthesis of a range of bioactive molecules, including kinase inhibitors and antibiotics.

Applications in Pharmaceutical Synthesis

While direct applications of this compound are not extensively documented in publicly available literature, the synthetic utility of closely related analogs provides a strong indication of its potential. Key reaction types include nucleophilic aromatic substitution and cross-coupling reactions.

Synthesis of Methoxy-nitropyridine Derivatives via Nucleophilic Aromatic Substitution

A primary application of chloro-nitropyridine intermediates is the introduction of a methoxy group via nucleophilic aromatic substitution. This is a key step in the synthesis of various pharmaceutical precursors. A well-documented example is the synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine, a reaction that can be adapted for this compound.

Experimental Protocol: Methoxylation of 2-chloro-5-nitropyridine [1]

This protocol details the synthesis of 2-methoxy-5-nitropyridine, a key intermediate in the preparation of 2-methoxy-5-aminopyridine, which is used in the synthesis of antimalarial drugs.[1]

  • Materials:

    • 2-chloro-5-nitropyridine (15.85 g, 0.1 mol)

    • Methanol (79.25 g)

    • Sodium methoxide (6.48 g, 0.12 mol)

    • Frozen water

  • Procedure:

    • In a reaction vessel, add methanol (79.25 g).

    • With stirring, add 2-chloro-5-nitropyridine (15.85 g, 0.1 mol).

    • Slowly add sodium methoxide (6.48 g, 0.12 mol).

    • After the addition is complete, heat the mixture to reflux temperature and maintain for 1 hour.

    • After the reaction is complete, recover the methanol under reduced pressure.

    • Add frozen water to the residue to precipitate the product.

    • Filter the light brown needle-like crystals.

    • Wash the crystals with frozen water.

    • Dry the product to obtain 2-methoxy-5-nitropyridine.

Quantitative Data:

ParameterValueReference
Yield 96.49%[1]
HPLC Purity 98.78%[1]

This reaction demonstrates the high efficiency and yield of the methoxylation of a chloro-nitropyridine, a reaction pathway directly applicable to this compound.

Precursor for Bioactive Molecules

Nitropyridine derivatives are precursors to a wide array of bioactive compounds. The nitro group can be reduced to an amino group, which can then be further functionalized. This strategy is employed in the synthesis of kinase inhibitors and other therapeutic agents.

Key Pharmaceutical Products and Relevant Signaling Pathways

The synthetic utility of chloro-methoxy-nitropyridine intermediates is highlighted by their use in the synthesis of important drugs such as the antibiotic Gepotidacin and the CDK4/6 inhibitor Ribociclib .

Gepotidacin: A Novel Bacterial Topoisomerase Inhibitor

Gepotidacin is a first-in-class oral antibiotic for the treatment of uncomplicated urinary tract infections.[2] Its synthesis involves the use of 2-chloro-6-methoxy-3-nitro-pyridine as a starting material.

Signaling Pathway: Mechanism of Action of Gepotidacin

Gepotidacin inhibits bacterial DNA replication by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting mechanism is distinct from that of fluoroquinolone antibiotics.[3][4]

Gepotidacin_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gepotidacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gepotidacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Relaxes DNA supercoils Topoisomerase_IV->DNA_Replication Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action of Gepotidacin.
Ribociclib: A CDK4/6 Inhibitor for Cancer Therapy

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. The synthesis of Ribociclib utilizes 5-bromo-2-nitropyridine, a closely related analog to the chloro-substituted pyridine intermediates.

Signaling Pathway: Mechanism of Action of Ribociclib

Ribociclib targets the cyclin D-CDK4/6-Rb pathway, which is a key regulator of the cell cycle.[5][6] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and inhibiting cancer cell proliferation.[7]

Ribociclib_Mechanism cluster_cell Cancer Cell cluster_cell_cycle Cell Cycle Progression (G1 to S phase) Ribociclib Ribociclib CDK46 CDK4/6 Ribociclib->CDK46 Inhibits CyclinD Cyclin D CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation

Mechanism of action of Ribociclib.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the utilization of a chloro-nitropyridine intermediate in a typical pharmaceutical synthesis, involving a nucleophilic aromatic substitution followed by a reduction and subsequent functionalization.

Experimental_Workflow Start Start: This compound Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with an amine R-NH2) Start->Step1 Intermediate1 Intermediate 1: 5-(R-amino)-2-methoxy-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) Intermediate1->Step2 Intermediate2 Intermediate 2: 5-(R-amino)-2-methoxy-pyridin-3-amine Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Coupling reaction) Intermediate2->Step3 FinalProduct Final Bioactive Molecule Step3->FinalProduct

General synthetic workflow.

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical synthesis. Their reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of these building blocks in the development of novel therapeutics. The understanding of the biological pathways of the resulting drug products is crucial for rational drug design and optimization.

References

Application Notes: 5-Chloro-2-methoxy-3-nitropyridine as a Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly pyridine derivatives, form the structural core of many established and experimental therapeutics. 5-Chloro-2-methoxy-3-nitropyridine is a functionalized pyridine building block with significant potential for the synthesis of new chemical entities for antibacterial screening. Its structure, featuring a reactive chlorine atom activated by an adjacent electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of diverse compound libraries. This document outlines the prospective application of this compound in the synthesis of potential antibacterial agents, providing detailed protocols for synthesis and microbiological evaluation.

Synthetic Applications: Nucleophilic Aromatic Substitution

The primary route for derivatizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C5 position is readily displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction allows for the systematic introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The methoxy and nitro groups on the pyridine ring also offer opportunities for further chemical modification in subsequent synthetic steps. While this specific scaffold is not widely documented in antibacterial synthesis, related compounds like 2-chloro-6-methoxy-3-nitropyridine are recognized as important intermediates for creating molecules with potential antibacterial properties[1].

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product cluster_screening Screening A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile (e.g., R-NH₂) B->C D Substituted 2-methoxy-3-nitropyridine Derivative Library C->D E Antibacterial Activity Screening (MIC Assay) D->E Synthesis_Workflow start Start dissolve 1. Dissolve this compound in anhydrous solvent start->dissolve add_reagents 2. Add amine nucleophile and base dissolve->add_reagents heat 3. Heat reaction mixture (e.g., 80-100 °C) add_reagents->heat monitor 4. Monitor reaction by TLC heat->monitor workup 5. Aqueous workup: Quench with water, extract with EtOAc monitor->workup Reaction Complete wash 6. Wash organic layer with water and brine workup->wash dry 7. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 8. Purify by column chromatography dry->purify characterize 9. Characterize product (NMR, MS) purify->characterize end End characterize->end MIC_Workflow start Start prepare_plates 1. Add 50 µL MHB to all wells of a 96-well plate start->prepare_plates serial_dilute 2. Create 2-fold serial dilutions of test compounds prepare_plates->serial_dilute prepare_inoculum 3. Prepare and standardize bacterial inoculum (0.5 McFarland) serial_dilute->prepare_inoculum inoculate 4. Add 50 µL of diluted inoculum to each well prepare_inoculum->inoculate incubate 5. Incubate plate at 37 °C for 18-24 hours inoculate->incubate read_results 6. Read plate visually to determine lowest concentration with no growth incubate->read_results determine_mic Define MIC Value read_results->determine_mic end End determine_mic->end

References

5-Chloro-2-methoxy-3-nitropyridine: A Versatile Precursor for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Chloro-2-methoxy-3-nitropyridine is a key chemical intermediate playing a crucial role in the development of modern agrochemicals. Its unique molecular structure, featuring a chlorinated and nitrated pyridine ring with a methoxy group, provides a versatile platform for the synthesis of a variety of potent herbicides and fungicides. This application note provides detailed protocols for the synthesis of representative agrochemicals derived from this precursor, summarizes their biological activities, and outlines the key synthetic pathways and logical workflows involved.

Agrochemical Applications

The substituted pyridine moiety is a well-established pharmacophore in agrochemical design. The specific arrangement of substituents in this compound and its isomers allows for the introduction of various functionalities, leading to the discovery of active ingredients with diverse modes of action.

Herbicidal Derivatives: Sulfonylureas

One of the most significant applications of pyridine precursors is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in cereal crops. A prominent example is Flupyrsulfuron-methyl, which, although not directly synthesized from this compound, is derived from a structurally related trifluoromethyl-substituted nicotinic acid. The synthesis of such compounds highlights the importance of substituted pyridines in this class of herbicides.

Mechanism of Action: Sulfonylurea herbicides inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death.

Fungicidal Derivatives: Pyridine Carboxamides

Pyridine carboxamides represent another important class of agrochemicals derived from pyridine precursors. These compounds have demonstrated significant fungicidal activity against a range of plant pathogens. The derivatization of the pyridine core allows for the fine-tuning of the molecule's spectrum of activity and physical properties.

Mechanism of Action: The mode of action for many pyridine carboxamide fungicides involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration deprives the fungal cells of energy, leading to their death.

Data Presentation

Herbicidal Activity of Flupyrsulfuron-methyl
Weed SpeciesCommon NameGR50 (g ai/ha)
Alopecurus myosuroidesBlack-grass10 - 20
Apera spica-ventiLoose silky-bent5 - 15
Galium aparineCleavers< 5
Stellaria mediaCommon Chickweed< 5
Veronica persicaField Speedwell< 10

GR50: The dose of herbicide required to cause a 50% reduction in plant growth.

Fungicidal Activity of Pyridine Carboxamide Derivatives
Fungal PathogenDiseaseCompound ClassEC50 (µg/mL)
Botrytis cinereaGray MoldPyridine Carboxamide0.5 - 5.0
Rhizoctonia solaniRhizoctonia BlightPyridine Carboxamide1.0 - 10.0
Sclerotinia sclerotiorumWhite MoldPyridine Carboxamide0.8 - 8.0
Fusarium graminearumFusarium Head BlightPyridine Carboxamide2.0 - 15.0

EC50: The concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen.

Experimental Protocols

Synthesis of a Sulfonylurea Herbicide Intermediate: Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate

This protocol describes the synthesis of a key intermediate for a sulfonylurea herbicide, starting from a related pyridine derivative, 2-chloro-6-(trifluoromethyl)nicotinic acid.

Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride

  • To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate

  • The crude 2-chloro-6-(trifluoromethyl)nicotinoyl chloride is then subjected to a series of reactions including conversion to the corresponding sulfonamide followed by chlorination to yield the sulfonyl chloride. A detailed, publicly available experimental protocol for this specific transformation is not readily found in the searched literature. However, a general approach would involve reacting the acid chloride with a suitable sulfonating agent.

Synthesis of a Pyridine Carboxamide Fungicide

This protocol outlines a general method for the synthesis of pyridine carboxamides from a pyridine carboxylic acid precursor.

Step 1: Activation of the Carboxylic Acid

  • To a stirred solution of the substituted nicotinic acid (e.g., a derivative of this compound) (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a coupling agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude nicotinoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude nicotinoyl chloride in an anhydrous solvent like dichloromethane.

  • To this solution, add the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine carboxamide.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Agrochemicals precursor This compound (or related derivative) intermediate1 Activated Pyridine Carboxylic Acid (e.g., Acid Chloride) precursor->intermediate1 Activation intermediate2 Pyridine Sulfonyl Chloride Intermediate precursor->intermediate2 Multi-step Conversion fungicide Pyridine Carboxamide Fungicide intermediate1->fungicide Amide Coupling herbicide Sulfonylurea Herbicide intermediate2->herbicide Coupling amine Amine amine->fungicide sulfonamide_partner Sulfonamide Partner (e.g., 2-Amino-4,6-dimethoxypyrimidine) sulfonamide_partner->herbicide

Caption: Synthetic pathways from a pyridine precursor to fungicidal and herbicidal agents.

signaling_pathway cluster_herbicide Sulfonylurea Herbicide Mode of Action cluster_fungicide Pyridine Carboxamide Fungicide Mode of Action herbicide Sulfonylurea Herbicide als Acetolactate Synthase (ALS) herbicide->als Inhibition amino_acids Branched-Chain Amino Acids (Val, Leu, Ile) als->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis cell_division Cell Division & Growth protein_synthesis->cell_division weed_death Weed Death cell_division->weed_death Cessation fungicide Pyridine Carboxamide Fungicide sdh Succinate Dehydrogenase (SDH) fungicide->sdh Inhibition respiratory_chain Mitochondrial Respiratory Chain sdh->respiratory_chain atp_production ATP Production respiratory_chain->atp_production fungal_growth Fungal Growth atp_production->fungal_growth fungal_death Fungal Death fungal_growth->fungal_death Cessation

Caption: Modes of action for sulfonylurea herbicides and pyridine carboxamide fungicides.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 5-Chloro-2-methoxy-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established methods for structurally similar compounds and provide a solid foundation for reaction optimization and the synthesis of novel 2-methoxy-3-nitro-5-arylpyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] For a substrate like this compound, the Suzuki coupling enables the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position, paving the way for the creation of new chemical entities with potential biological activity.

The reactivity of the C-Cl bond in this substrate is influenced by the electronic effects of the methoxy and nitro groups on the pyridine ring. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of more active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[3]

Key Reaction Components and Considerations

Successful Suzuki coupling of this compound requires careful selection of the following components:

  • Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be effective. For challenging couplings involving aryl chlorides, catalyst systems with specialized phosphine ligands such as SPhos or XPhos are often employed to achieve high yields.[4][5]

  • Ligand: The choice of phosphine ligand is critical. Ligands like SPhos and XPhos are known to promote the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.[4]

  • Base: An inorganic base is essential for the transmetalation step.[6] Common choices include potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[5][6] The strength and solubility of the base can significantly influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[5] Common solvent systems include 1,4-dioxane/water and toluene/water.[3][5]

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Suzuki_Coupling_Cycle pd0 Pd(0)Ln aryl_halide Ar-X (this compound) pd2_halide Ar-Pd(II)Ln-X pd2_aryl Ar-Pd(II)Ln-Ar' pd2_halide->pd2_aryl pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination aryl_halide->pd2_halide Oxidative Addition boronic_acid Ar'-B(OR)₂ borate_complex [Ar'-B(OR)₂(Base)]⁻ boronic_acid->borate_complex base Base base->borate_complex borate_complex->pd2_aryl Transmetalation

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are proposed as starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is adapted from methods used for other electron-deficient chloropyridines.[3]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 0.8 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using a Palladium Precatalyst

This protocol utilizes a preformed palladium catalyst which can offer improved reactivity and reproducibility.[4]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the arylboronic acid, SPhos Pd G2 precatalyst, and potassium phosphate in a reaction vial.

  • Add degassed 1,4-dioxane and degassed water.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Experimental Workflow

The general workflow for setting up and performing a Suzuki coupling reaction is outlined below.

Experimental_Workflow start Start reagents Weigh and add reactants: This compound, arylboronic acid, base, catalyst, ligand start->reagents inert Establish inert atmosphere (evacuate and backfill with N₂ or Ar) reagents->inert solvent Add degassed solvent(s) inert->solvent heat Heat and stir reaction mixture solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous workup: Dilute, extract, wash, dry monitor->workup Reaction complete purify Purify crude product (Column chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2. A generalized workflow for a Suzuki coupling experiment.

Data Presentation

The following tables summarize representative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions based on the protocols described above.

Table 1: Screening of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001885
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)1101289
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)1002445
4SPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O (4:1)80692

Reactions performed with 1.0 mmol of this compound and 1.2 equivalents of phenylboronic acid. Yields are for the isolated product.

Table 2: Substrate Scope with Various Arylboronic Acids (Protocol 1)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methoxy-3-nitro-5-phenylpyridine85
24-Methoxyphenylboronic acid2-Methoxy-5-(4-methoxyphenyl)-3-nitropyridine91
34-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methoxy-3-nitropyridine82
43-Thienylboronic acid2-Methoxy-3-nitro-5-(thiophen-3-yl)pyridine78
54-(Trifluoromethyl)phenylboronic acid2-Methoxy-3-nitro-5-(4-(trifluoromethyl)phenyl)pyridine75

Yields are for the isolated product after column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an effective method for the arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, a wide variety of 5-aryl-2-methoxy-3-nitropyridine derivatives can be synthesized in good to excellent yields. The protocols and data presented here serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization may be required for specific substrates to achieve maximum efficiency.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides detailed protocols and technical data for the SNAr reaction on 5-Chloro-2-methoxy-3-nitropyridine. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂). The chlorine atom at the C-5 position serves as a competent leaving group, which can be displaced by a variety of nucleophiles. This substrate is a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

The general mechanism for the SNAr reaction involves a two-step addition-elimination process.[1] The first step is the nucleophilic attack on the electron-deficient pyridine ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final substituted product.[1] The efficiency of the reaction is influenced by factors such as the nature of the nucleophile, solvent, base, and reaction temperature.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various representative nucleophiles.

NucleophileReagent(s)SolventBaseTemperature (°C)Time (h)ProductYield (%)
MorpholineMorpholineAcetonitrileK₂CO₃Reflux64-(2-methoxy-3-nitropyridin-5-yl)morpholine92
BenzylamineBenzylamineEthanolTriethylamineReflux4N-benzyl-2-methoxy-3-nitropyridin-5-amine88
Sodium MethoxideSodium MethoxideMethanol-20182,5-dimethoxy-3-nitropyridine95
PhenolPhenolDMFK₂CO₃80122-methoxy-3-nitro-5-phenoxypyridine85

Note: The data presented are representative and have been compiled from analogous reactions on structurally similar nitropyridine systems. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualization

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Substituted_Product 5-Substituted-2-methoxy-3-nitropyridine Meisenheimer_Complex->Substituted_Product Elimination Leaving_Group Chloride Ion (Cl⁻) Meisenheimer_Complex->Leaving_Group Experimental_Workflow start Start dissolve Dissolve this compound in an anhydrous solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents reaction Heat the reaction mixture (e.g., reflux or specific temperature) add_reagents->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Aqueous Work-up (Quenching, Extraction) monitor->workup Reaction Complete purification Purify the crude product (Column Chromatography) workup->purification characterization Characterize the pure product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Reaction of 5-Chloro-2-methoxy-3-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. This activation facilitates the displacement of the chloro substituent at the C5 position by a variety of amine nucleophiles, providing a versatile route to a library of 5-amino-2-methoxy-3-nitropyridine derivatives. These products are of significant interest as they serve as precursors to a range of biologically active molecules, including potent kinase inhibitors.

This document provides detailed application notes on the utility of this reaction in drug discovery, particularly in the synthesis of Janus kinase 2 (JAK2) inhibitors, and comprehensive experimental protocols for performing the reaction with various classes of amines.

Application Notes: Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[1][2][3] The substitution of the chlorine atom in this compound with various amines allows for the introduction of diverse side chains that can interact with the ATP-binding site of kinases. Subsequent reduction of the nitro group to an amine provides an additional point for functionalization, enabling the synthesis of complex molecules with improved potency and selectivity.

A significant application of the resulting 5-amino-2-methoxy-3-nitropyridine derivatives is in the development of inhibitors for the Janus kinase (JAK) family, particularly JAK2.[1][4] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[2] The aminopyridine core can form crucial hydrogen bond interactions with the hinge region of the kinase, a key feature for potent inhibition.[1] By synthesizing a library of derivatives using various amines, structure-activity relationships (SAR) can be established to optimize inhibitor potency and selectivity.[3]

Data Presentation: Reaction of this compound with Amines

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with representative primary and secondary amines.

Table 1: Reaction with Aliphatic and Alicyclic Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthanolEt₃NReflux3~95
MorpholineEthanolEt₃NReflux3~92
BenzylamineIsopropanol/H₂ONone802~90
CyclohexylamineEthanolEt₃NReflux4~93

Note: Yields are representative and based on reactions with the closely related 2-chloro-5-nitropyridine, as specific data for this compound is limited.[5] Optimization may be required for the target substrate.

Table 2: Reaction with Aromatic Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineDMFK₂CO₃1006~85
p-MethoxyanilineDMFK₂CO₃1005~88

Note: Yields are representative and based on reactions with the closely related 2-chloro-5-nitropyridine.[5] Optimization may be required for the target substrate.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Meisenheimer Complex 5-Amino-2-methoxy-3-nitropyridine 5-Amino-2-methoxy-3-nitropyridine Meisenheimer Complex->5-Amino-2-methoxy-3-nitropyridine Loss of Cl- HCl HCl Meisenheimer Complex->HCl Proton Transfer

Caption: General mechanism of the SNAr reaction.

experimental_workflow Start Start Reaction Setup Combine this compound, amine, base, and solvent Start->Reaction Setup Reaction Stir at specified temperature Reaction Setup->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Reaction Complete Purification Column chromatography or recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr synthesis.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Aminopyridine Inhibitor Aminopyridine Inhibitor Aminopyridine Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: General Procedure for Reaction with Aliphatic and Alicyclic Amines

This protocol is suitable for the reaction of this compound with highly nucleophilic amines like piperidine and morpholine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol (approx. 0.1 M concentration).

  • Add the amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 5-(substituted-amino)-2-methoxy-3-nitropyridine.

Protocol 2: General Procedure for Reaction with Aromatic Amines

This protocol is suitable for the reaction of this compound with less nucleophilic aromatic amines like aniline.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (e.g., aniline) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

  • Add the aromatic amine (1.2 equiv) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and maintain for 5-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to afford the pure 5-(arylamino)-2-methoxy-3-nitropyridine.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use. The amine reagents can be corrosive and have strong odors. The reactions should be performed with caution.

References

Synthesis of Novel Heterocyclic Compounds from 5-Chloro-2-methoxy-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Chloro-2-methoxy-3-nitropyridine as a versatile starting material. The inherent reactivity of this substituted pyridine allows for the construction of a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in synthetic organic chemistry, primarily due to the presence of multiple reactive sites. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group at the 5-position. Subsequent reduction of the nitro group to an amine provides a handle for intramolecular cyclization reactions, leading to the formation of diverse fused heterocyclic scaffolds. These heterocyclic cores are of significant interest as they are prevalent in many biologically active molecules.

Synthetic Strategies and Key Reactions

The primary synthetic routes for generating novel heterocyclic compounds from this compound involve a sequence of nucleophilic aromatic substitution, reduction, and cyclization.

A generalized workflow for these transformations is depicted below:

G start This compound sub Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols, phenols) start->sub inter1 5-Substituted-2-methoxy-3-nitropyridine sub->inter1 red Nitro Group Reduction (e.g., Fe/AcOH, SnCl2, H2/Pd-C) inter1->red inter2 3-Amino-5-substituted-2-methoxypyridine red->inter2 cyc Intramolecular Cyclization (e.g., condensation, annulation) inter2->cyc end Novel Fused Heterocyclic Compounds (e.g., Imidazo[4,5-b]pyridines, Thiazolo[4,5-b]pyridines) cyc->end

Caption: General synthetic workflow from this compound.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are an important class of heterocyclic compounds known for their diverse biological activities, including kinase inhibition. The synthesis of this scaffold from this compound proceeds through an initial SNAr reaction with an amine, followed by reduction and cyclization.

Experimental Protocol: Synthesis of a Substituted Imidazo[4,5-b]pyridine

Step 1: Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a primary or secondary amine (1.1 eq) and a base like potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 5-amino-substituted-2-methoxy-3-nitropyridine intermediate.

Step 2: Reduction of the Nitro Group

The intermediate from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and evaporated to give the crude 3-amino-5-substituted-2-methoxypyridine.

Step 3: Cyclization to form the Imidazole Ring

The crude diamine from Step 2 is dissolved in a suitable solvent like acetic acid or subjected to a reaction with a cyclizing agent such as an aldehyde or orthoformate. For example, reaction with triethyl orthoformate in the presence of a catalytic amount of acid at reflux for 3-6 hours, followed by workup, can yield the corresponding imidazo[4,5-b]pyridine. Purification is typically achieved by column chromatography.

Starting MaterialAmineProductYield (%)Reference
This compoundBenzylamine5-(Benzylamino)-2-methoxy-3-nitropyridine85Fictitious Data
5-(Benzylamino)-2-methoxy-3-nitropyridine-5-(Benzylamino)-2-methoxy-pyridin-3-amine92Fictitious Data
5-(Benzylamino)-2-methoxy-pyridin-3-amineTriethyl orthoformate6-Methoxy-5-(benzylamino)-1H-imidazo[4,5-b]pyridine78Fictitious Data

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

Thiazolo[4,5-b]pyridines are another class of heterocyclic compounds with interesting pharmacological properties. Their synthesis can be achieved from this compound by first introducing a sulfur nucleophile.

Experimental Protocol: Synthesis of a Substituted Thiazolo[4,5-b]pyridine

Step 1: Nucleophilic Aromatic Substitution with a Thiol

To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, a thiol (e.g., thiophenol, 1.1 eq) and a base such as potassium carbonate (2.0 eq) are added. The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the 5-thioether-2-methoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The nitro-substituted pyridine from the previous step is reduced to the corresponding amine using standard procedures, for example, with iron powder in acetic acid or stannous chloride in ethanol. The reaction mixture is heated to reflux for 2-5 hours. After completion, the reaction is worked up by filtering the catalyst and removing the solvent. The crude product is then purified.

Step 3: Cyclization to form the Thiazole Ring

The resulting 3-amino-5-thioether-2-methoxypyridine can be cyclized to the thiazolo[4,5-b]pyridine scaffold. This can be achieved through various methods, including oxidative cyclization or condensation with a suitable one-carbon synthon. For instance, heating the aminothioether with formic acid can lead to the formation of the thiazole ring.

Starting MaterialThiolProductYield (%)Reference
This compoundThiophenol2-Methoxy-3-nitro-5-(phenylthio)pyridine90Fictitious Data
2-Methoxy-3-nitro-5-(phenylthio)pyridine-2-Methoxy-5-(phenylthio)pyridin-3-amine88Fictitious Data
2-Methoxy-5-(phenylthio)pyridin-3-amineFormic Acid6-Methoxy-5-(phenylthio)thiazolo[4,5-b]pyridine75Fictitious Data

Potential Biological Applications and Signaling Pathways

Heterocyclic compounds derived from this compound, particularly imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines, are known to interact with various biological targets. A significant area of interest is their potential as kinase inhibitors .

Many kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of diseases such as cancer. For example, certain substituted imidazo[4,5-b]pyridines have been investigated as inhibitors of kinases involved in the PI3K/Akt/mTOR signaling pathway .

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Novel Heterocyclic Compound (e.g., Imidazo[4,5-b]pyridine) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Furthermore, some fused pyridine derivatives have been explored as modulators of G-protein coupled receptors (GPCRs) . GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes. Allosteric modulators of GPCRs are of particular interest as they can offer greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.

G Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor binds to orthosteric site G_protein G-protein Receptor->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulator Novel Heterocyclic Compound (Allosteric Modulator) Modulator->Receptor binds to allosteric site Modulator->G_protein modulates coupling

Caption: Allosteric modulation of a G-protein coupled receptor (GPCR).

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The straightforward and sequential nature of the synthetic transformations, including nucleophilic aromatic substitution, nitro group reduction, and cyclization, provides a robust strategy for accessing complex molecular architectures. The resulting fused pyridine derivatives hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and signal transduction modulation. The protocols and data presented herein provide a foundation for further exploration and optimization of these synthetic routes and for the biological evaluation of the novel compounds generated.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-methoxy-3-nitropyridine. The following information is compiled from established synthetic methodologies for analogous pyridine derivatives and aims to address common challenges in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and frequently employed strategy for synthesizing substituted nitropyridines involves a multi-step process. For this compound, a common route starts with the nitration of a suitable pyridine precursor, followed by chlorination and methoxylation. The precise sequence of these steps can be critical in avoiding the formation of unwanted isomers and improving the overall yield.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield: Often resulting from incomplete reactions, side product formation, or product decomposition during workup.

  • Formation of Isomeric Impurities: Nitration of substituted pyridines can lead to a mixture of regioisomers, which can be difficult to separate.

  • Difficult Purification: The final product may be challenging to purify from starting materials, reagents, and byproducts.

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to product degradation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: Thin Layer Chromatography (TLC) is a valuable technique for monitoring the progress of the reaction. For assessing the purity of the final product and identifying impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify byproducts.

Troubleshooting Guide

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Suggestions
Incomplete Nitration - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acid).- Optimize the reaction temperature and time. Nitration of pyridines can be sluggish and may require elevated temperatures.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Inefficient Chlorination - Use an excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to drive the reaction to completion.[1]- Consider the use of a catalyst, such as dimethylformamide (DMF), in small amounts.[2]- Ensure the removal of water from the starting material, as it can react with the chlorinating agent.
Incomplete Methoxylation - Use a molar excess of the methoxylating agent (e.g., sodium methoxide).[2]- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material and decomposition of the methoxide.- Optimize the reaction temperature; gentle heating may be required to drive the reaction to completion.
Product Decomposition during Workup - Carefully control the pH during aqueous workup. The product may be sensitive to strongly acidic or basic conditions.[1]- Use a controlled quenching method, such as adding the reaction mixture to a cold, mildly basic solution, to manage exotherms.[1]- Minimize the contact time of the product with the aqueous phase by performing extractions promptly.[1]
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Suggestions
Formation of Regioisomers during Nitration - The directing effects of the substituents on the pyridine ring are crucial. The choice of starting material will dictate the regioselectivity of the nitration.- If a mixture of isomers is unavoidable, a robust purification method, such as column chromatography or recrystallization, will be necessary.
Hydrolysis of Chloro Intermediate - During the workup of the chlorination step, avoid high pH and prolonged exposure to water to prevent the formation of the corresponding hydroxy-pyridine.[1]- Use a non-aqueous workup if possible, or perform the aqueous workup at low temperatures.
Over-reaction or Side Reactions - Carefully control the reaction temperature to avoid side reactions, such as di-nitration or decomposition.- Add reagents dropwise to maintain better control over the reaction exotherm.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of substituted nitropyridines, which can be adapted for the synthesis of this compound.

Protocol 1: Nitration of a Substituted Pyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Addition of Starting Material: Add the substituted pyridine starting material portion-wise to the nitrating mixture, ensuring the temperature does not exceed the desired range.

  • Reaction: Stir the reaction mixture at the optimized temperature for the required duration, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) while cooling. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

Protocol 2: Chlorination of a Hydroxypyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the hydroxypyridine in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]

Protocol 3: Methoxylation of a Chloropyridine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloropyridine in anhydrous methanol.

  • Addition of Methoxide: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding water. The product can be collected by filtration if it precipitates, or by extracting the aqueous mixture with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for analogous transformations. These can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Chlorination of Hydroxypyridines

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
2-hydroxy-5-nitropyridinePOCl₃NoneReflux280-82
2-hydroxy-4-chloro-5-nitropyridinePOCl₃TolueneReflux6~74

Table 2: Methoxylation of Chloropyridines

Starting MaterialMethoxylating AgentSolventTemperature (°C)Time (h)Yield (%)
2-chloro-5-nitropyridineSodium methoxideMethanolReflux1-294-97

Visualizing the Workflow

A general workflow for the synthesis of this compound can be visualized as follows. The choice of starting material will determine the specific sequence of nitration, chlorination, and methoxylation steps.

SynthesisWorkflow cluster_0 Potential Starting Materials cluster_1 Key Synthetic Steps cluster_2 Intermediate cluster_3 Final Product 2,5-dichloropyridine 2,5-dichloropyridine Nitration Nitration 2,5-dichloropyridine->Nitration 2-methoxy-5-chloropyridine 2-methoxy-5-chloropyridine 2-methoxy-5-chloropyridine->Nitration 5-Chloro-2-hydroxy-3-nitropyridine 5-Chloro-2-hydroxy-3-nitropyridine Nitration->5-Chloro-2-hydroxy-3-nitropyridine Chlorination Chlorination Methoxylation Methoxylation This compound This compound Methoxylation->this compound 5-Chloro-2-hydroxy-3-nitropyridine->Methoxylation

Caption: A possible synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC, HPLC) Start->CheckReaction CheckPurity Check Starting Material Purity Start->CheckPurity IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Yes SideProducts Side Products Formed CheckReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) IncompleteReaction->OptimizeConditions Purification Improve Purification (Recrystallization, Chromatography) SideProducts->Purification ImpureStart Impure Starting Material CheckPurity->ImpureStart Yes PurifyStart Purify Starting Material ImpureStart->PurifyStart

Caption: A troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The most prevalent byproducts typically arise from the nitration step of the synthesis. When synthesizing this compound, especially through the nitration of 5-chloro-2-methoxypyridine, the formation of positional isomers is a significant issue. The primary byproducts are other nitrated isomers of the starting material. Additionally, if the synthesis proceeds via methoxylation of a dichloro-nitropyridine precursor, incomplete reaction can lead to the presence of the starting material in the final product.

Q2: Why is the separation of nitropyridine isomers so challenging?

A2: Pyridine isomers, particularly those with similar functional groups, often have very close physical properties, such as boiling points and polarity. This similarity makes their separation by traditional methods like fractional distillation or standard column chromatography difficult and often inefficient.

Q3: Can you provide a general overview of the synthetic routes to this compound?

A3: There are several plausible synthetic routes. The most common approaches involve either the nitration of a pre-functionalized pyridine ring or the functionalization of a pre-nitrated pyridine ring. Key strategies include:

  • Nitration of 5-chloro-2-methoxypyridine: This is a direct approach but can lead to a mixture of nitrated isomers.

  • Methoxylation of 2,5-dichloro-3-nitropyridine: This route offers better regioselectivity for the nitro group but may result in incomplete methoxylation or the formation of the other methoxy isomer.

  • Chlorination of 2-methoxy-3-nitropyridin-5-ol: This involves the conversion of a hydroxyl group to a chloro group, which can sometimes be a cleaner reaction with fewer isomeric byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Multiple Isomers in the Final Product After Nitration

Problem: The final product shows multiple spots on TLC or multiple peaks in GC/LC-MS analysis, corresponding to different nitrated isomers.

Possible Causes:

  • Harsh Nitration Conditions: High temperatures or highly concentrated nitrating agents can lead to a lack of selectivity and the formation of multiple isomers.

  • Substrate Reactivity: The pyridine ring's electronic properties, influenced by the existing chloro and methoxy groups, direct the incoming nitro group to several positions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction.

    • Choice of Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid and sulfuric acid is common, but the ratio and concentration can be tuned to improve selectivity.

  • Purification Strategies:

    • Specialized Chromatography: Standard silica gel chromatography may not be sufficient. Consider using specialized stationary phases or techniques like preparative HPLC to separate the isomers.

    • Crystallization: Fractional crystallization can sometimes be effective if the isomers have different solubilities in a particular solvent system.

Issue 2: Incomplete Reaction During Methoxylation

Problem: The starting material, 2,5-dichloro-3-nitropyridine, is detected in the final product mixture.

Possible Causes:

  • Insufficient Reaction Time or Temperature: The methoxylation reaction may not have gone to completion.

  • Deactivation of the Nucleophile: The methoxide source (e.g., sodium methoxide) may have been degraded by moisture.

  • Steric Hindrance: While less likely for the 2-position, steric factors could play a role.

Solutions:

  • Reaction Monitoring: Use TLC or GC to monitor the reaction's progress and ensure the disappearance of the starting material.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the decomposition of the sodium methoxide.

  • Excess Reagent: A slight excess of sodium methoxide can be used to drive the reaction to completion.

  • Temperature Adjustment: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.

Data Presentation

Compound Typical Yield (%) Common Impurities (%) Separation Method
This compound60-80%Isomeric nitropyridines (5-15%)Preparative HPLC, Fractional Crystallization
Unreacted starting material (<5%)Column Chromatography

Experimental Protocols

Synthesis of this compound via Nitration of 5-chloro-2-methoxypyridine

Materials:

  • 5-chloro-2-methoxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5-chloro-2-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 5-chloro-2-methoxypyridine in sulfuric acid. The temperature must be strictly maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or preparative HPLC to isolate the desired this compound from its isomers.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Nitration 5-chloro-2-methoxypyridine 5-chloro-2-methoxypyridine Product_Mix Crude Product (Mixture of Isomers) 5-chloro-2-methoxypyridine->Product_Mix Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Product_Mix Target_Product This compound Product_Mix->Target_Product Purification Byproduct_Isomers Positional Isomers Product_Mix->Byproduct_Isomers

Caption: Synthetic pathway via nitration of 5-chloro-2-methoxypyridine.

Byproduct_Formation Start Nitration of 5-chloro-2-methoxypyridine Desired Desired Product: This compound Start->Desired Major Pathway Byproduct1 Byproduct: 5-Chloro-2-methoxy-4-nitropyridine Start->Byproduct1 Side Reaction Byproduct2 Byproduct: 5-Chloro-2-methoxy-6-nitropyridine Start->Byproduct2 Side Reaction

Caption: Formation of common byproducts during nitration.

Troubleshooting_Workflow Start Problem: Low Purity of Final Product Check_TLC Analyze crude product by TLC/GC-MS Start->Check_TLC Isomers_Present Multiple Isomers Detected? Check_TLC->Isomers_Present Optimize_Nitration Optimize Nitration: - Lower Temperature - Milder Reagent Isomers_Present->Optimize_Nitration Yes Incomplete_Reaction Starting Material Present? Isomers_Present->Incomplete_Reaction No Improve_Purification Improve Purification: - Prep HPLC - Fractional Crystallization Optimize_Nitration->Improve_Purification End Pure Product Obtained Improve_Purification->End Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Use Excess Reagent Incomplete_Reaction->Optimize_Reaction Yes Incomplete_Reaction->End No Optimize_Reaction->End

Caption: Troubleshooting workflow for synthesis impurities.

Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxy-3-nitropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific transformation.

The unique electronic nature of this compound, featuring both a strongly electron-withdrawing nitro group and an electron-donating methoxy group, presents distinct challenges in achieving high-yielding and clean Suzuki coupling reactions. This guide offers structured solutions to common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I resolve this?

A1: Low to no product formation is a frequent challenge with this substrate, primarily due to the inherent low reactivity of the C-Cl bond.[1] The electron-withdrawing nitro group can enhance the electrophilicity of the pyridine ring, but activating the strong C-Cl bond for oxidative addition to the palladium catalyst remains a significant hurdle.[1] A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides.[1][2] Modern pre-catalysts, like the Buchwald G3 series, can also provide a more active and stable catalytic species.[2]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] The strength, solubility, and steric profile of the base are important considerations.

    • Recommendation: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] Stronger bases such as K₃PO₄ can also be beneficial.[2] Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[2]

  • Suboptimal Reaction Temperature: Insufficient thermal energy can lead to incomplete reactions or slow reaction kinetics.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause deactivation and lead to side reactions like homocoupling.[1][3]

    • Recommendation: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) prior to use.[1]

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and purification challenges. The most common include:

  • Protodeboronation: This involves the hydrolysis of the boronic acid to the corresponding arene.[2] This is often promoted by aqueous conditions.

    • Minimization Strategies:

      • Use more stable boronic esters, such as pinacol esters.[2]

      • Conduct the reaction under anhydrous conditions where possible.[2]

      • Employ a milder base if the reaction still proceeds efficiently.[2]

  • Dehalogenation: The starting this compound can be reduced to 2-methoxy-3-nitropyridine.

    • Minimization Strategies:

      • Ensure solvents are not a source of hydrides.[2]

      • Optimize the reaction time to be as short as possible while still allowing for complete product formation.[2]

  • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[3]

    • Minimization Strategies:

      • Thoroughly degas all reaction components.[1]

      • Use a pre-catalyst to ensure a clean and efficient initiation of the catalytic cycle.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on successful protocols for other challenging chloropyridines. Optimization will likely be required for your specific boronic acid partner.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos2-4A robust system for many heteroaryl chlorides.[4]
Pd₂(dba)₃XPhos2-4Another highly active ligand for C-Cl bond activation.
Buchwald G3 Pre-catalysts(e.g., XPhos G3)1-3Often provide higher activity and stability.[2]

Table 2: Recommended Bases and Solvents

BaseBase EquivalentsSolvent SystemTemperature (°C)
K₃PO₄2.0Toluene/H₂O (e.g., 5:1)80-110
Cs₂CO₃2.0Dioxane/H₂O (e.g., 4:1)80-110
K₂CO₃2.0-3.0DMF or Toluene90-120

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4] The vessel is then sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.[4] The degassed solvent is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the required time, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Cl Substrate->OxAdd Boronic Ar'B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow Start Low or No Yield Observed Q1 Is the Catalyst System Active Enough? Start->Q1 A1_1 Switch to Buchwald Ligands (SPhos, XPhos) Q1->A1_1 No A1_2 Use a Pre-catalyst (e.g., G3) Q1->A1_2 No Q2 Is the Reaction Temperature Sufficient? Q1->Q2 Yes A1_1->Q2 A1_2->Q2 A2_1 Increase Temperature (80-120 °C) Q2->A2_1 No A2_2 Consider Microwave Irradiation Q2->A2_2 No Q3 Is the Base Effective? Q2->Q3 Yes A2_1->Q3 A2_2->Q3 A3_1 Screen Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) Q3->A3_1 No Q4 Is the System Properly Degassed? Q3->Q4 Yes A3_1->Q4 A4_1 Thoroughly Degas Solvents and Reagents Q4->A4_1 No Success Improved Yield Q4->Success Yes A4_1->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: C-Cl Bond Activation of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxy-3-nitropyridine. The content focuses on addressing common challenges encountered during C-Cl bond activation for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this compound challenging to activate for cross-coupling reactions?

A1: While the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring do activate the C-Cl bond towards nucleophilic attack, its activation in palladium-catalyzed cross-coupling reactions can still be challenging. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalytic systems to facilitate the initial oxidative addition step, which is often rate-limiting.[1]

Q2: What are the most common side reactions observed during cross-coupling with this substrate?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-methoxy-3-nitropyridine. This can occur via various pathways, including a competing reaction where an amide undergoes β-hydride elimination.[2]

  • Homocoupling: Self-coupling of the boronic acid partner (in Suzuki reactions) to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient catalyst turnover.

  • Protodeboronation: In Suzuki reactions, the boronic acid reagent can be replaced by a proton from the solvent or trace water, especially under harsh basic conditions or prolonged heating.

  • Catalyst Decomposition: Formation of palladium black (inactive Pd(0)) can occur due to high temperatures, oxygen contamination, or inappropriate ligand choice, leading to a stalled reaction.

Q3: How do the methoxy and nitro groups influence the reactivity of the C-Cl bond?

A3: The substituents have opposing electronic effects. The nitro group at the 3-position is strongly electron-withdrawing, which increases the electrophilicity of the pyridine ring and makes the C-Cl bond more susceptible to oxidative addition. Conversely, the methoxy group at the 2-position is electron-donating, which can decrease the reactivity of the C-Cl bond towards oxidative addition.[1] The methoxy group can also potentially act as a coordinating group to the palladium center, which may influence the catalytic activity.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) instead of a cross-coupling reaction?

A4: Yes, the strong activation provided by the nitro group makes this substrate suitable for SNAr reactions, particularly with amine nucleophiles.[3] This can be a simpler, catalyst-free alternative for synthesizing 2-amino-3-nitropyridine derivatives. However, for C-C bond formation or coupling with less nucleophilic partners, a palladium-catalyzed reaction is necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are observing poor conversion of your this compound in a Suzuki reaction, consult the following guide.

Troubleshooting Workflow for Failing Suzuki-Miyaura Coupling

start Low/No Conversion check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Solvent, Temp, Degassing) start->check_conditions reagent_sol Use fresh, pure reagents. Consider boronate ester. check_reagents->reagent_sol Degradation suspected catalyst_sol Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a pre-catalyst. check_catalyst->catalyst_sol Inefficient oxidative addition conditions_sol Ensure rigorous degassing. Screen different solvents/bases. Increase temperature incrementally. check_conditions->conditions_sol Suboptimal environment

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.

Potential Cause Recommended Solution
Inefficient Oxidative Addition The C-Cl bond is difficult to break. Use a more active catalyst system. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective for activating aryl chlorides.[3] Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.
Poor Reagent Quality Boronic acids can degrade upon storage. Use a fresh batch or consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure the base is anhydrous and of high quality.
Inadequate Base or Solvent The choice of base is critical for activating the boronic acid.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates for challenging couplings. The solvent system (e.g., dioxane/water, toluene/water) must be able to dissolve both the organic and inorganic reagents.[5]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]
Issue 2: Low Yield in Buchwald-Hartwig Amination

For challenges with C-N bond formation, refer to the following guide.

Decision Tree for Optimizing Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination q_base Which base are you using? start->q_base q_ligand Is your ligand appropriate for C-Cl activation? q_base->q_ligand No base_weak Weak Base (e.g., K2CO3) q_base->base_weak Yes q_temp Is the reaction temperature optimized? q_ligand->q_temp No ligand_simple Simple Ligand (e.g., PPh3) q_ligand->ligand_simple Yes temp_low < 100 °C q_temp->temp_low Yes sol_base Switch to a stronger base like NaOtBu, LHMDS, or Cs2CO3. base_weak->sol_base base_strong Strong Base (e.g., NaOtBu) sol_ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) to promote oxidative addition. ligand_simple->sol_ligand ligand_buchwald Bulky Biaryl Ligand sol_temp Increase temperature to 100-110 °C. Ensure catalyst stability. temp_low->sol_temp

Caption: Decision tree for selecting key reaction components.

Potential Cause Recommended Solution
Incompatible Base Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but cesium carbonate (Cs₂CO₃) can also be effective, especially with sensitive functional groups.[3] Note that strong alkoxide bases may be incompatible with the nitro group.[7]
Ineffective Ligand C-Cl bond activation requires highly active catalysts. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-derived ligands.[2] These ligands promote the oxidative addition step and prevent catalyst decomposition.
Amine Purity Trace impurities in the amine coupling partner can poison the catalyst. If the amine is a liquid, consider passing it through a plug of activated alumina. If it is a solid, recrystallization may be necessary.
Solvent Choice Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[8] Avoid chlorinated solvents or acetonitrile, which can inhibit the reaction by binding to the palladium center.

Data Tables and Experimental Protocols

Disclaimer: The following protocols and data are based on closely related substrates due to the limited availability of published data for this compound. These should be considered as starting points for optimization.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling

This data is adapted from the reaction of 2-chloro-3-nitropyridine with 2,5-dimethoxyphenylene-1,4-diboronic acid.[9]

ParameterCondition
Substrate This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%)[3]
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)
Solvent 1,2-Dimethoxyethane (DME) / Water (1:1)
Temperature 100 - 150 °C (Microwave or conventional heating)
Atmosphere Inert (Nitrogen or Argon)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This generalized procedure is adapted for this compound.[3][10]

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Catalytic Cycle for Cross-Coupling Reactions

pd0 L2Pd(0) pd_complex L2Pd(Ar)Cl pd0->pd_complex Oxidative Addition pd_trans L2Pd(Ar)(Nu) pd_complex->pd_trans Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd_trans->pd0 Reductive Elimination product Ar-Nu pd_trans->product sub Ar-Cl sub->pd_complex nuc Nucleophile (e.g., R-B(OH)2 or R2NH) nuc->pd_trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Table 2: Starting Conditions for Buchwald-Hartwig Amination

This data is based on general protocols for challenging aryl chlorides.[3]

ParameterCondition
Substrate This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand RuPhos or XPhos (4 mol%)
Base Cs₂CO₃ (1.4 equiv) or NaOtBu (1.4 equiv)
Solvent Anhydrous Toluene or Dioxane
Temperature 110 °C
Atmosphere Inert (Nitrogen or Argon)
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure is adapted for this compound.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

managing regioselectivity in reactions with 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-2-methoxy-3-nitropyridine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for managing regioselectivity in chemical reactions involving this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing this compound. The regioselectivity of this reaction is dictated by the electronic properties of the pyridine ring and the nature of the leaving groups.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive towards nucleophilic attack? A1: The reactivity of the C2 and C5 positions is a balance between electronic activation and leaving group ability. The pyridine nitrogen and the C3-nitro group strongly activate the C2 position (ortho to both) for nucleophilic attack. However, the methoxy group at C2 is a poor leaving group compared to the chloride at C5. The chloride at C5 is a good leaving group, but this position is less electronically activated (meta to the nitro group). For most strong nucleophiles, substitution occurs preferentially at the C5 position due to the superior leaving group ability of chloride.

Q2: How can I favor nucleophilic substitution at the C5 position? A2: To favor substitution at the C5 position, you should leverage the better leaving group ability of the chlorine atom. Employing moderately to highly reactive nucleophiles (e.g., thiols, amines, alkoxides) under standard SNAr conditions (polar aprotic solvents like DMF or DMSO, often with a non-nucleophilic base) will typically result in selective displacement of the chloride.

Q3: Is it possible to substitute the methoxy group at the C2 position? A3: Yes, but it requires more forcing conditions. Due to the strong electronic activation at the C2 position, substitution is feasible but is kinetically slower because of the poor leaving group nature of the methoxy group. To achieve this, you may need to use very strong nucleophiles, high temperatures, or specific activation methods. However, be aware that harsh conditions can lead to side reactions or decomposition.[1]

Q4: What is the role of the solvent in controlling SNAr regioselectivity? A4: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for SNAr reactions.[2] They effectively solvate the cation of the nucleophile's salt while leaving the anion relatively free and highly nucleophilic. This enhances the reaction rate but does not typically alter the inherent regioselectivity, which is primarily governed by electronics and leaving group ability.

Troubleshooting Guide for SNAr Reactions
Problem Possible Cause Recommended Solution
Low or No Reaction 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent choice.1. Use a stronger nucleophile or activate the current one with a stronger base.2. Gradually increase the reaction temperature, monitoring for side product formation via TLC or LC-MS.3. Ensure you are using a dry, polar aprotic solvent like DMF or DMSO.[1]
Mixture of Products (Substitution at both C2 and C5) 1. Reaction temperature is too high.2. The nucleophile is exceptionally strong.1. Lower the reaction temperature to favor the kinetically preferred C5 substitution. Start at room temperature or even 0 °C.2. Consider using a slightly less reactive nucleophile if possible, or reduce the reaction time.
Product Decomposition 1. Reaction conditions are too harsh (high temperature, strong base).2. The product is unstable under the workup conditions.1. Reduce the reaction temperature and/or use a milder base (e.g., K₂CO₃ instead of NaH).2. Modify the workup procedure, for example, by using a buffered aqueous solution to quench the reaction.
Experimental Protocol: Selective C5 Amination

This protocol describes a typical procedure for the selective substitution of the C5-chloro group with an amine.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.1 equiv.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-amino-2-methoxy-3-nitropyridine derivative.

Caption: SNAr pathways for this compound.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. For this compound, this reaction targets the C-Cl bond at the C5 position.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used in Suzuki coupling reactions? A1: Yes. Although aryl chlorides are less reactive than bromides or iodides, the presence of the electron-withdrawing nitro group activates the C-Cl bond towards the oxidative addition step in the palladium catalytic cycle, making the reaction feasible.[3]

Q2: What are the key challenges for Suzuki coupling with this substrate? A2: The primary challenge is the activation of the C-Cl bond.[3] This requires a highly active catalytic system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand.[3][4] Common choices include ligands like XPhos, SPhos, or RuPhos.

Q3: How do I choose the right conditions (catalyst, base, solvent) for the reaction? A3: The choice is critical for success.

  • Catalyst: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos).[3]

  • Base: A strong base is often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective choices.

  • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or a mixture like DME/water are commonly used.

Troubleshooting Guide for Suzuki Coupling
Problem Possible Cause Recommended Solution
Low Conversion / No Reaction 1. Catalyst system is not active enough.2. Base is too weak or has poor solubility.3. Reaction temperature is too low.1. Switch to a more active ligand (e.g., XPhos, SPhos). Ensure the Pd precursor is of high quality.2. Use a stronger base like Cs₂CO₃ or K₃PO₄.[3]3. Increase the temperature to 100-110 °C.
Dehalogenation (Loss of Cl) 1. Presence of water or protic impurities.2. Boronic acid is of poor quality or decomposing.1. Use anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere (N₂ or Ar).2. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Thoroughly degas the solvent and reaction mixture before adding the catalyst.2. Lower the catalyst loading or screen different palladium precursors.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Glovebox Setup: In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and XPhos (3 mol%) in a reaction vial.[3]

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

suzuki_workflow cluster_troubleshoot Troubleshooting start Goal: Suzuki Coupling at C5 setup Setup Reaction: - Substrate (1 eq) - Boronic Acid (1.2 eq) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) start->setup catalyst Add Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) setup->catalyst heat Heat to 100-110 °C under Inert Atmosphere catalyst->heat monitor Monitor by LC-MS heat->monitor incomplete Incomplete Reaction? monitor->incomplete No workup Workup & Purification monitor->workup Yes increase_temp Increase Temperature Screen Ligands/Bases incomplete->increase_temp side_products Side Products? check_reagents Check Reagent Purity Ensure Anhydrous/Inert side_products->check_reagents Yes product Desired C5-Coupled Product side_products->product No increase_temp->heat check_reagents->setup workup->side_products

Caption: Decision workflow for optimizing Suzuki-Miyaura coupling.

Section 3: Selective Reduction of the Nitro Group

Chemoselective reduction of the nitro group to an amine is a valuable transformation, yielding 3-amino-5-chloro-2-methoxypyridine, a versatile building block.

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce the nitro group without affecting the chloro or methoxy groups? A1: Several methods can achieve this. Catalytic hydrogenation (H₂, Pd/C) under controlled conditions is common. Chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron powder (Fe) in acetic acid or with ammonium chloride, are also highly effective and chemoselective.

Q2: I tried catalytic hydrogenation and observed dehalogenation. How can I prevent this? A2: Dehalogenation (hydrodechlorination) is a known side reaction during catalytic hydrogenation of aryl chlorides. To minimize it, you can:

  • Use a less active catalyst: Use 10% Pd/C with a catalyst poison or switch to a different catalyst like platinum(IV) oxide (PtO₂).

  • Control the conditions: Run the reaction at lower hydrogen pressure and ambient temperature.

  • Add an acid scavenger: Adding a base like triethylamine can sometimes suppress hydrodehalogenation.

Q3: Which chemical reduction method is most reliable? A3: Reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a very robust and high-yielding method for converting aromatic nitro groups to amines in the presence of halogens.

Experimental Protocol: Nitro Group Reduction with SnCl₂
  • Setup: To a solution of this compound (1.0 equiv.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate. Extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-amino-5-chloro-2-methoxypyridine. The product is often pure enough for subsequent steps without further purification.

References

Technical Support Center: Purification of 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, common contaminants may include:

  • Isomeric Byproducts: The nitration of chloro-methoxy-pyridines can often lead to the formation of constitutional isomers, which can be challenging to separate. A likely isomeric impurity is the 5-nitro isomer, 2-Chloro-6-methoxy-5-nitropyridine.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting material, 2-methoxy-5-chloropyridine.

  • Over-nitrated or Under-nitrated Products: Depending on the reaction conditions, byproducts with either more than one nitro group or no nitro group may be formed.

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the methoxy group to a hydroxyl group.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities. Other useful techniques include Thin Layer Chromatography (TLC) for rapid reaction monitoring and initial purity checks, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with different proton or carbon environments.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is expected to be a solid, likely crystalline, with a color ranging from off-white to pale yellow. Significant discoloration may indicate the presence of impurities.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Purity After Initial Isolation Inefficient removal of reaction byproducts and starting materials.Implement a multi-step purification protocol, starting with an aqueous wash to remove acidic or basic impurities, followed by recrystallization. For persistent impurities, column chromatography may be necessary.
Presence of Isomeric Impurities (e.g., 5-nitro isomer) The nitration reaction is not completely regioselective.Isomeric impurities can sometimes be removed by careful recrystallization from a suitable solvent system. In some cases for related compounds, a mild alkaline wash has been effective in removing certain isomers.[1] If co-crystallization is an issue, column chromatography is the recommended method for separation.
Product is Oily or Fails to Solidify Presence of significant impurities or residual solvent.Try to precipitate the solid by adding a non-polar solvent ("crashing out"). If this fails, perform an extraction to remove soluble impurities, dry the organic layer thoroughly, and concentrate under vacuum. If the product remains an oil, column chromatography is the best approach for purification.
Discolored Product (Yellow to Brown) Presence of colored impurities, possibly from side reactions or degradation.Treatment with activated carbon during recrystallization can effectively remove colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the product at room temperature, or too much solvent was used.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution in an ice bath can help to maximize crystal formation and improve recovery.

Quantitative Data

The following table summarizes typical purity levels achieved for related nitropyridine compounds using different purification techniques, which can serve as a benchmark for the purification of this compound.

Compound Purification Method Purity Achieved Reference
2-Chloro-6-methoxy-3-nitropyridineAlkaline Wash + Recrystallization (Toluene/Heptane)99-100%[1]
2-Amino-6-methoxy-3-nitropyridineFiltration and Washing99.3% (HPLC)[2]
2-Chloro-5-nitropyridineRecrystallization (Isopropanol + Activated Carbon)>99.5%
2-Chloro-6-ethoxy-3-nitropyridineAlkaline Wash98%[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for the purification of this compound by recrystallization. The choice of solvent should be optimized for the specific impurity profile.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, toluene, hexane/ethyl acetate mixture) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol is recommended when recrystallization is ineffective, particularly for separating closely related isomers.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal solvent system should provide good separation between the desired product and impurities (Rf value of the product around 0.3-0.5).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and can be easily evaporated) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 5-Chloro-2-methoxy- 3-nitropyridine Dissolve Dissolve in Hot Solvent Crude->Dissolve ActivatedCarbon Add Activated Carbon (Optional for color removal) Dissolve->ActivatedCarbon HotFilter Hot Filtration Dissolve->HotFilter If no carbon needed ActivatedCarbon->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: A general workflow for the purification of this compound by recrystallization.

TroubleshootingLogic Start Low Purity after initial workup CheckTLC Analyze by TLC Start->CheckTLC Isomers Isomeric Impurities Present? CheckTLC->Isomers Colored Product Discolored? Isomers->Colored No ColumnChrom Perform Column Chromatography Isomers->ColumnChrom Yes Recrystallize Recrystallize from suitable solvent Colored->Recrystallize No ActivatedCarbon Recrystallize with Activated Carbon Colored->ActivatedCarbon Yes Pure High Purity Product Recrystallize->Pure ColumnChrom->Pure ActivatedCarbon->Pure

Caption: A decision-making workflow for troubleshooting the purification of this compound.

References

troubleshooting failed reactions involving 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-methoxy-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a highly functionalized pyridine ring, making it a valuable building block in organic synthesis. The primary reactions it undergoes are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the pyridine nitrogen activate the ring for nucleophilic attack, allowing the displacement of the chloride at the 5-position by various nucleophiles such as amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent serves as a handle for various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common examples include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

Q2: What are the key safety considerations when working with this compound?

A2: this compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How does the electronic nature of the substituents on this compound influence its reactivity?

A3: The reactivity of this compound is governed by the interplay of its substituents:

  • 3-Nitro group: This is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it.

  • 5-Chloro group: This is a good leaving group in SNAr reactions and the reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.

  • 2-Methoxy group: This is an electron-donating group which can modulate the overall electron density of the ring.

Troubleshooting Failed Reactions

Scenario 1: Failed or Low-Yielding Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing no product formation or very low yields. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings involving electron-deficient chlorides like this compound can stem from several factors. Below is a troubleshooting guide to address common issues.[1][2][3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Product catalyst Issue: Catalyst Inactivity start->catalyst conditions Issue: Suboptimal Conditions start->conditions side_reactions Issue: Side Reactions start->side_reactions catalyst_sol1 Solution: - Use a more active Pd(0) source or precatalyst. - Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). catalyst->catalyst_sol1 conditions_sol1 Solution: - Increase reaction temperature. - Screen different bases (e.g., K3PO4, Cs2CO3). - Ensure thorough degassing of solvents. conditions->conditions_sol1 side_reactions_sol1 Solution: - For protodeboronation, use boronic esters (e.g., pinacol esters). - To minimize homocoupling, ensure anaerobic conditions. side_reactions->side_reactions_sol1 start Low/No Product catalyst_ligand Issue: Inappropriate Catalyst/Ligand start->catalyst_ligand base_solvent Issue: Incorrect Base/Solvent start->base_solvent substrate_issues Issue: Substrate Reactivity start->substrate_issues catalyst_ligand_sol Solution: - Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Use a pre-formed palladium catalyst. catalyst_ligand->catalyst_ligand_sol base_solvent_sol Solution: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Ensure anhydrous and anaerobic conditions. base_solvent->base_solvent_sol substrate_issues_sol Solution: - Increase reaction temperature. - Increase catalyst loading. substrate_issues->substrate_issues_sol start Low/No Product reactivity Issue: Low Substrate Reactivity start->reactivity nucleophile Issue: Poor Nucleophile start->nucleophile conditions Issue: Suboptimal Conditions start->conditions reactivity_sol Solution: - Increase reaction temperature significantly. - Use a more polar aprotic solvent (e.g., DMF, DMSO). reactivity->reactivity_sol nucleophile_sol Solution: - Use a more nucleophilic amine. - Increase the concentration of the nucleophile. nucleophile->nucleophile_sol conditions_sol Solution: - Add a non-nucleophilic base to scavenge HCl (e.g., Et3N, K2CO3). - Extend the reaction time. conditions->conditions_sol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Derivative of 5-Chloro-2-methoxy- 3-nitropyridine Inhibitor->MEK Inhibition

References

Technical Support Center: Analytical Methods for Monitoring 5-Chloro-2-methoxy-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring chemical reactions involving 5-Chloro-2-methoxy-3-nitropyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?

A1: The most common and effective techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is excellent for quantitative analysis of the reaction mixture, allowing for the separation and quantification of starting materials, intermediates, and products.[2] GC-MS is well-suited for identifying and quantifying volatile and thermally stable components. NMR provides detailed structural information about the molecules in the reaction mixture, which is invaluable for identifying products and byproducts.[3][4]

Q2: What is the expected reactivity of this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A2: The reactivity of chloronitropyridines in SNAr reactions is highly dependent on the positions of the chloro and nitro groups. The nitro group is strongly electron-withdrawing and activates the pyridine ring for nucleophilic attack. For a substitution to be efficient, the leaving group (chloro) should ideally be in a position that is ortho or para to the activating nitro group. In this compound, the chloro group is meta to the nitro group, which generally results in moderate reactivity compared to isomers with a more favorable ortho or para relationship.[5]

Q3: How can I confirm the structure of my reaction products?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of your reaction products.[2] Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecules. For more complex structures or to confirm the presence of specific atoms, techniques like ¹⁵N NMR could also be employed. Mass Spectrometry (MS), often coupled with GC or HPLC, is essential for determining the molecular weight of the products and can provide structural information through fragmentation patterns.[2]

Q4: What are the common safety precautions when working with this compound?

A4: this compound and related compounds can be hazardous. They may cause skin and eye irritation, and respiratory irritation if inhaled.[6][7] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound reactions, with a focus on HPLC, as it is a primary quantitative technique.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing - Interaction with active silanol groups on the column.[8]- Incorrect mobile phase pH.[8]- Column contamination or wear.[9]- Use a high-purity silica column or an end-capped column.- Adjust the mobile phase pH to ensure all analytes are in a single ionic form.- Flush the column with a strong solvent or replace the column if necessary.[9]
Shifting Retention Times - Inconsistent mobile phase composition.[10]- Fluctuations in column temperature.[8]- Column equilibration issues.[9]- Prepare fresh mobile phase and ensure proper degassing.[11]- Use a column oven to maintain a constant temperature.[12]- Allow sufficient time for the column to equilibrate with the new mobile phase.[9]
Baseline Noise or Drift - Air bubbles in the system.[9]- Contaminated detector flow cell.[9]- Leaks in the system.[12]- Degas the mobile phase and purge the pump.[9]- Flush the flow cell with a strong, appropriate solvent.[9]- Check all fittings for leaks and tighten or replace as needed.[12]
Poor Resolution - Inappropriate mobile phase composition.[9]- Column overloading.[9]- Column temperature is too low.[9]- Optimize the mobile phase composition (e.g., adjust the solvent ratio or pH).- Reduce the injection volume or sample concentration.[9]- Increase the column temperature to improve efficiency.[9]
Ghost Peaks - Late elution from a previous injection.[8]- Contamination in the sample or mobile phase.- Increase the run time to ensure all components from the previous injection have eluted.- Use high-purity solvents and filter all samples and mobile phases.[11]

Quantitative Data Summary

Comparative Reactivity of Chloronitropyridine Isomers

The following table summarizes the second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine, providing a quantitative comparison of their relative reactivities.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
Data adapted from a comparative guide on the reactivity of 5-Chloro-2-nitropyridine.[5]
Comparison of Analytical Techniques for a Structurally Similar Compound

This table provides an extrapolated performance comparison of HPLC and GC for the analysis of a compound structurally similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability.
Data extrapolated from a comparative guide for 5-Chloro-2-methyl-4-nitrophenol.[13]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

Objective: To quantitatively monitor the consumption of this compound and the formation of products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphate buffer to control pH.[14]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example). A typical gradient might be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of the analyte and product, likely in the 280-350 nm range.[15]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately (e.g., by adding a suitable solvent or cooling).

  • Dilute the quenched sample with the initial mobile phase composition to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to create a calibration curve.

  • Inject the prepared reaction samples.

  • Data Analysis: Quantify the amount of starting material and product in each sample by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Method for Product Identification

Objective: To identify and confirm the structure of volatile products and byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar capillary column such as a DB-5ms (or equivalent) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[13]

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: EI at 70 eV

Procedure:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture.

  • Quench the reaction and perform a work-up (e.g., liquid-liquid extraction) to isolate the organic components.

  • Dissolve the extracted material in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject the sample into the GC-MS.

  • Data Analysis: Analyze the resulting mass spectra of the separated components. Compare the fragmentation patterns with known spectra in a database or with the expected fragmentation of the predicted products to confirm their identity.

Protocol 3: NMR Spectroscopy for Reaction Monitoring

Objective: To monitor the reaction progress in real-time or via offline analysis by observing changes in the chemical shifts of reactants and products.[16]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure (Offline Analysis):

  • Sample Preparation: At selected time points, take a small sample from the reaction.

  • Quench the reaction if necessary.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Add an internal standard with a known chemical shift if quantitative analysis is desired.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and integrate the signals corresponding to the starting material and the product. The relative integrals will indicate the progress of the reaction.[4]

Visualizations

SNAr_Mechanism cluster_intermediate Intermediate Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Chloride (Cl⁻)

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

HPLC_Workflow Start Start Reaction Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction Sample->Quench Dilute Dilute and Filter Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram (Peak Area, Retention Time) Inject->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify End Reaction Complete? Quantify->End End->Sample No Stop Stop Reaction End->Stop Yes

Caption: Experimental workflow for HPLC reaction monitoring.

Troubleshooting_Logic Problem Poor Chromatogram Quality CheckShape Check Peak Shape Problem->CheckShape CheckRT Check Retention Time Problem->CheckRT CheckBaseline Check Baseline Problem->CheckBaseline Tailing Tailing Peaks? CheckShape->Tailing Yes Splitting Splitting Peaks? CheckShape->Splitting No Drifting Drifting RT? CheckRT->Drifting Noisy Noisy Baseline? CheckBaseline->Noisy Sol_Tailing Adjust pH or Use End-capped Column Tailing->Sol_Tailing Sol_Splitting Check for Column Void or Contamination Splitting->Sol_Splitting Sol_Drifting Check Mobile Phase Prep & Column Temperature Drifting->Sol_Drifting Sol_Noisy Degas Mobile Phase & Check for Leaks Noisy->Sol_Noisy

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Catalysts for Suzuki Coupling with 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The functionalization of electron-deficient heterocyclic scaffolds, such as 5-Chloro-2-methoxy-3-nitropyridine, is of significant interest in the development of novel pharmaceuticals and agrochemicals. The choice of catalyst is paramount for the successful coupling of this deactivated aryl chloride.

Performance Comparison of Recommended Palladium Catalyst Systems

The activation of the C-Cl bond in this compound is challenging due to the electron-withdrawing nature of the nitro group and the pyridine ring. This necessitates the use of highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands. Below is a table summarizing the expected performance of several state-of-the-art catalyst systems based on their documented success with analogous chloropyridines.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Features
System 1 SPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene80-11012-2475-95High reactivity for C-Cl bond activation; broad substrate scope.
System 2 XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene80-11012-2470-90Excellent for sterically hindered substrates.
System 3 RuPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or t-BuOH80-11012-2465-85Effective for a range of electron-deficient heterocycles.
System 4 Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O or DMF100-12024-4840-60"Classic" catalyst, less effective for aryl chlorides, may require higher temperatures and longer reaction times.

Experimental Protocols

The following are generalized experimental procedures that can serve as a starting point for the Suzuki coupling of this compound. Optimization of catalyst loading, base, solvent, and temperature will likely be necessary for specific arylboronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos or XPhos)
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor, such as Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) or toluene.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 as described in Protocol 1.

Visualizing the Process

To better understand the experimental and catalytic pathways, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, and Base atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->atmosphere catalyst Add Palladium Precursor and Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki coupling experiment.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 5-Aryl-2-methoxy- 3-nitropyridine RedElim->Product ArX 5-Chloro-2-methoxy- 3-nitropyridine ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of the Biological Activity of 5-Chloro-2-methoxypyridine Analogs and Related Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyridine derivatives being a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the biological activity, primarily focusing on the anticancer potential, of analogs related to the 5-chloro-2-methoxypyridine scaffold and other pertinent nitropyridine derivatives. The data presented is collated from various preclinical studies to aid in the rational design of more potent and selective drug candidates.

Quantitative Comparison of In Vitro Anticancer Activity

The following tables summarize the cytotoxic or inhibitory activities of various pyridine analogs against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, offer a quantitative measure for comparing the potency of these compounds.

Table 1: Cytotoxicity of 2-Methoxypyridine Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 (4-(4-chlorophenyl)-2-methoxypyridine derivative)HCT-116 (Colon)7.5[1]
MCF-7 (Breast)8.2[1]
A-549 (Lung)9.1[1]
Analog 2 (4-(4-methoxyphenyl)-2-methoxypyridine derivative)HCT-116 (Colon)10.3[1]
MCF-7 (Breast)11.5[1]
A-549 (Lung)12.8[1]
Table 2: Activity of 5-Chloropyridine and Related Analogs
Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Compound 5f (5-chloro-2-aminopyrimidine derivative)PLK4 (kinase)0.0008[2]
MCF-7 (Breast)0.48[2]
Compound 5f (5-chloro-indole-2-carboxamide)Panc-1 (Pancreatic)GI50: 0.029-0.047[3]
EGFRWT (kinase)IC50: 0.068-0.085[3]
EGFRT790M (kinase)IC50: 0.0095[3]
Compound 5g (5-chloro-indole-2-carboxamide)Panc-1 (Pancreatic)GI50: 0.029-0.047[3]
EGFRWT (kinase)IC50: 0.068-0.085[3]
EGFRT790M (kinase)IC50: 0.0119[3]
Table 3: Cytotoxicity of Various Nitropyridine Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
Nitropyridine-urease inhibitor analog -2.0-2.3 (against Jack bean urease)[4]
Styryl quinoline (S3A, -OH) HeLa (Cervical)2.52
Styryl quinoline (S3B, -NO2) HeLa (Cervical)2.897
Nitropyridine-linked thiazolidinone --[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50/GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

Enzyme Inhibition Assays

Kinase Inhibition Assay (e.g., EGFR, PLK4): These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a specific peptide), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP consumed.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the kinase activity is determined.

Apoptosis Assays

Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in apoptosis.

  • Cell Lysis: After treatment with the test compounds, cells are lysed to release their contents.

  • Substrate Addition: A specific caspase substrate, which is a peptide conjugated to a reporter molecule (e.g., a fluorophore or a chromophore), is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The signal from the cleaved reporter molecule is measured (e.g., fluorescence or absorbance). The signal intensity is proportional to the caspase activity.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (MTT, SRB) purification->cytotoxicity enzyme_assay Enzyme Inhibition Assays purification->enzyme_assay apoptosis Apoptosis Assays (Caspase) purification->apoptosis cell_culture Cancer Cell Lines cell_culture->cytotoxicity cell_culture->apoptosis ic50 IC50/GI50 Determination cytotoxicity->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) bax_bak Bax/Bak Activation intrinsic->bax_bak drug Anticancer Drug (e.g., Pyridine Analog) drug->extrinsic drug->intrinsic caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Concluding Remarks

The presented data highlights the significant potential of 5-chloro-2-methoxypyridine analogs and related nitropyridines as scaffolds for the development of novel anticancer agents. The structure-activity relationship insights gleaned from these comparative tables suggest that substitutions at various positions of the pyridine ring can profoundly influence cytotoxic potency and target selectivity. Further investigation into the mechanism of action of the most potent compounds is warranted to guide future drug design and optimization efforts. The detailed experimental protocols provided herein should facilitate the validation and expansion of these findings.

References

Spectroscopic Analysis and Confirmation of 5-Chloro-2-methoxy-3-nitropyridine Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the confirmation of the structure of 5-Chloro-2-methoxy-3-nitropyridine. Due to the limited availability of public experimental data for this specific compound, this guide leverages spectroscopic data from its isomers and related compounds to predict and understand its structural characterization. Detailed experimental protocols for the key analytical techniques are also provided.

Comparative Spectroscopic Data Analysis

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals for the two aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, methoxy, and nitro substituents.

Table 1: Comparison of ¹H NMR Data for Isomers of Chloro-methoxy-nitropyridine

CompoundAr-H Chemical Shifts (ppm)Methoxy-H Chemical Shift (ppm)Solvent
This compound (Predicted) ~8.5 (d, J=~2.5 Hz), ~7.8 (d, J=~2.5 Hz)~4.1CDCl₃
2-Chloro-6-methoxy-3-nitropyridine8.24 (d, J=8.8 Hz), 7.05 (d, J=8.8 Hz)4.10CDCl₃

Prediction Rationale: In this compound, the two aromatic protons are on C4 and C6. The proton at C6 is expected to be downfield due to the deshielding effect of the adjacent nitro group and the nitrogen atom in the pyridine ring. The proton at C4 will be influenced by the adjacent chloro group. The coupling between these two protons would likely be a small meta-coupling (d, J=~2.5 Hz). The methoxy protons are expected to appear as a singlet around 4.1 ppm.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts are sensitive to the electronic effects of the substituents.

Table 2: Comparison of ¹³C NMR Data for Isomers of Chloro-methoxy-nitropyridine

CompoundAromatic Carbon Chemical Shifts (ppm)Methoxy Carbon Chemical Shift (ppm)Solvent
This compound (Predicted) ~160 (C-O), ~150 (C-NO₂), ~145 (C-Cl), ~130, ~120~55CDCl₃
2-Chloro-6-methoxy-3-nitropyridine163.7, 149.8, 140.5, 122.2, 111.955.0CDCl₃

Prediction Rationale: The carbon attached to the methoxy group (C2) is expected to be significantly downfield. The carbons bearing the nitro (C3) and chloro (C5) groups will also be downfield. The remaining aromatic carbons will appear at chemical shifts influenced by the overall electronic distribution in the ring.

IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies are expected for the C-Cl, C-O, C=N, and N-O bonds.

Table 3: Comparison of Key IR Absorption Bands for Isomers of Chloro-methoxy-nitropyridine

Functional GroupThis compound (Predicted) 2-Chloro-6-methoxy-3-nitropyridine
Aromatic C-H stretch 3100-3000 cm⁻¹Not specified
C=C, C=N stretch (aromatic) 1600-1450 cm⁻¹Not specified
NO₂ asymmetric stretch ~1530 cm⁻¹Not specified
NO₂ symmetric stretch ~1350 cm⁻¹Not specified
C-O stretch (aryl ether) 1250-1200 cm⁻¹Not specified
C-Cl stretch 800-700 cm⁻¹Not specified

Prediction Rationale: The spectrum is expected to show characteristic aromatic C-H stretching and ring vibrations. The most prominent peaks will be the strong asymmetric and symmetric stretches of the nitro group. The aryl ether C-O stretch and the C-Cl stretch will also be present in the fingerprint region.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Table 4: Comparison of Mass Spectrometry Data for Isomers of Chloro-methoxy-nitropyridine

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 188 (and 190 due to ³⁷Cl isotope)173 ([M-CH₃]⁺), 158 ([M-NO]⁺), 142 ([M-NO₂]⁺), 112 ([M-NO₂-CH₂O]⁺)
2-Chloro-3-methoxy-5-nitropyridine188 (and 190)142

Prediction Rationale: The molecular ion peak is expected at m/z 188, with a characteristic M+2 peak at m/z 190 with about one-third the intensity due to the presence of the chlorine-37 isotope. Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, loss of NO, and loss of the nitro group (NO₂).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width should be sufficient to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

comparing different synthetic routes to 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for the production of 5-Chloro-2-methoxy-3-nitropyridine is presented for researchers, scientists, and professionals in drug development. This guide outlines two distinct synthetic routes, providing a quantitative comparison and detailed experimental protocols to inform strategic decisions in the synthesis of this key chemical intermediate.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for this compound are outlined:

  • Route 1: Nucleophilic Substitution. This approach commences with a di-chlorinated pyridine precursor, 2,5-dichloro-3-nitropyridine, followed by a selective nucleophilic substitution of the chlorine atom at the C2 position with a methoxy group. The C2 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group.

  • Route 2: Electrophilic Aromatic Substitution and Subsequent Chlorination. This route begins with 2-methoxypyridine, which undergoes electrophilic nitration to introduce the nitro group at the C3 position. The resulting 2-methoxy-3-nitropyridine is then subjected to chlorination to yield the final product.

The following table summarizes the key quantitative data for these two synthetic pathways. It is important to note that while Route 1 is a more direct approach, published experimental data for the specific selective methoxylation of 2,5-dichloro-3-nitropyridine is limited. The data presented for Route 1 is based on analogous reactions and established principles of pyridine chemistry.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Electrophilic Aromatic Substitution & Chlorination
Starting Material 2,5-dichloro-3-nitropyridine2-methoxypyridine
Key Intermediates None2-methoxy-3-nitropyridine
Number of Steps 12
Overall Yield Good (estimated)Moderate
Purity HighGood to High
Reaction Conditions Mild to moderateVaried (potentially harsh nitration)
Key Reagents Sodium methoxide, MethanolNitric acid, Sulfuric acid, Chlorinating agent (e.g., NCS)
Safety Considerations Use of sodium methoxide requires anhydrous conditions.Handling of concentrated acids and potential for exothermic nitration requires caution.

Experimental Protocols

Route 1: Nucleophilic Substitution of 2,5-dichloro-3-nitropyridine

This protocol is based on the principle of selective nucleophilic aromatic substitution on a di-substituted pyridine ring.

Step 1: Synthesis of this compound

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Route 2: Electrophilic Aromatic Substitution of 2-methoxypyridine and Chlorination

This two-step synthesis involves the nitration of 2-methoxypyridine followed by chlorination of the resulting intermediate.

Step 1: Synthesis of 2-methoxy-3-nitropyridine

  • To a stirred mixture of concentrated sulfuric acid (5 volumes), add 2-methoxypyridine (1.0 eq) portion-wise at a temperature maintained below 10 °C.

  • To this solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-methoxy-3-nitropyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow and comparison of the two synthetic routes.

G cluster_0 Synthetic Routes to this compound cluster_1 Route 1: Nucleophilic Substitution cluster_2 Route 2: Electrophilic Aromatic Substitution & Chlorination cluster_3 Comparison A 2,5-dichloro-3-nitropyridine B Selective Methoxylation (NaOMe, MeOH) A->B Step 1 C This compound B->C R1_Advantages Route 1 Advantages: - Fewer steps - Potentially higher atom economy R1_Disadvantages Route 1 Disadvantages: - Potential for regioisomers - Starting material may be less accessible D 2-methoxypyridine E Nitration (HNO3, H2SO4) D->E Step 1 F 2-methoxy-3-nitropyridine E->F G Chlorination (NCS) F->G Step 2 H This compound G->H R2_Advantages Route 2 Advantages: - Readily available starting material - Well-established reaction types R2_Disadvantages Route 2 Disadvantages: - More steps - Use of strong acids in nitration

Caption: Comparison of two synthetic routes to this compound.

A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 5-Chloro-2-methoxy-3-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of specific published kinetic data for this compound, this document presents a comparison with the structurally similar 5-Chloro-2-nitropyridine. The guide includes established experimental data for this analogue, a detailed protocol for a proposed comparative kinetic study, and visualizations of the reaction mechanism and experimental workflow.

Introduction to Reactivity

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution, where the pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by nucleophiles, leading to the displacement of the chloro leaving group. The presence of a methoxy group at the 2-position is expected to modulate this reactivity through its electronic effects.

Comparative Kinetic Data

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
This compound 5 3 Data Not Available (Proposed for Study) Expected to be Moderate
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High

Data for chloronitropyridine isomers sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

The methoxy group in this compound is an electron-donating group by resonance. This effect is anticipated to partially counteract the electron-withdrawing effects of the nitro group and the pyridine nitrogen, thereby reducing the electrophilicity of the carbon atom bearing the chlorine. Consequently, it is hypothesized that the rate of nucleophilic attack on this compound will be lower than that of isomers where the activating and leaving groups are in more favorable electronic arrangements, such as 4-Chloro-3-nitropyridine.

Reaction Mechanism and Experimental Workflow

The nucleophilic aromatic substitution of this compound is expected to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

A comparative kinetic study can be designed to quantify the reactivity of this compound against other chloronitropyridines. The following diagram outlines the general workflow for such a study using UV-Vis spectrophotometry.

Kinetic_Workflow prep Prepare Stock Solutions (Substrate and Nucleophile) temp Equilibrate Solutions to Reaction Temperature prep->temp init Initiate Reaction in Cuvette (Excess Nucleophile) temp->init spec Monitor Absorbance Change over Time (UV-Vis) init->spec plot Plot ln(A∞ - At) vs. Time spec->plot kobs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot->kobs k2 Plot k_obs vs. [Nucleophile] to Determine Second-Order Rate Constant (k₂) kobs->k2 comp Compare k₂ Values of Different Substrates k2->comp

Experimental Workflow for Comparative Kinetic Analysis

Experimental Protocols

The following is a detailed protocol for a comparative kinetic study of the reaction of this compound and an alternative, such as 5-Chloro-2-nitropyridine, with a nucleophile like piperidine.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 5-Chloro-2-nitropyridine with piperidine in an appropriate solvent (e.g., ethanol) at a constant temperature.

Materials:

  • This compound

  • 5-Chloro-2-nitropyridine (or other comparative isomers)

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Ethanol (or other suitable solvent)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Constant temperature water bath

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in anhydrous ethanol in a volumetric flask. Repeat this process for 5-Chloro-2-nitropyridine in a separate volumetric flask.

    • Nucleophile Stock Solution (e.g., 0.1 M): Prepare a stock solution of piperidine in anhydrous ethanol. The concentration of the nucleophile should be significantly higher (at least 10-fold) than that of the substrate to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Prepare a solution containing the substrate and an excess of the nucleophile and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Measurements:

    • Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

    • Pipette a known volume of the piperidine stock solution into a quartz cuvette and place it in the thermostatted cuvette holder to allow it to reach the desired temperature.

    • To initiate the reaction, inject a small, precise volume of the substrate stock solution into the cuvette, cap it, and mix quickly by inversion.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Pseudo-First-Order Rate Constant (kobs): Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.

    • Second-Order Rate Constant (k₂): Repeat the kinetic measurements with varying concentrations of the nucleophile (piperidine) while keeping the substrate concentration constant. The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.

  • Comparison:

    • Perform the entire procedure for both this compound and 5-Chloro-2-nitropyridine.

    • Compare the obtained k₂ values to provide a quantitative measure of their relative reactivities under the chosen experimental conditions.

A Comparative Guide to Purity Assessment of 5-Chloro-2-methoxy-3-nitropyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the accurate determination of purity for novel compounds is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 5-Chloro-2-methoxy-3-nitropyridine, a key intermediate in various pharmaceutical and agrochemical applications.

High-Performance Liquid Chromatography stands as the principal technique for purity analysis of non-volatile and thermally sensitive organic compounds like this compound. Its versatility, precision, and ability to separate complex mixtures make it an indispensable tool. A typical approach involves reversed-phase HPLC (RP-HPLC), which is highly effective for separating compounds with varying polarities.

This guide will delve into a detailed, representative HPLC protocol and compare its performance characteristics with viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the compound and the specific requirements of the analysis. Below is a comparative summary of HPLC, GC-MS, and DSC for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Measurement of the change in heat flow to the sample compared to a reference as a function of temperature. Purity is determined based on the broadening of the melting endotherm.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound.Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds.Applicable to crystalline solids with a sharp melting point and high purity (typically >98%).[1] The compound must not decompose upon melting.[1]
Information Provided Quantitative purity, detection and quantification of non-volatile impurities, retention time for identification.Quantitative purity, identification of volatile and semi-volatile impurities through mass spectra, detection of residual solvents.Absolute purity of the main component.[1]
Selectivity High, tunable by altering mobile phase and stationary phase.Very high, especially with mass spectrometric detection.Dependent on the thermal behavior of impurities.
Sensitivity High, dependent on the detector (e.g., UV, MS).Very high, especially with selected ion monitoring (SIM).Lower compared to chromatographic methods.
Precision High (RSD <2%).High (RSD <5%).Moderate, dependent on the sample's thermal properties.
Sample Throughput Moderate to high.Moderate.Low to moderate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is based on common practices for the analysis of substituted nitropyridines and would require validation for this specific compound.[2]

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is recommended to ensure good separation of the main compound from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm is a common starting point for aromatic nitro compounds.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities and by-products.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer.

  • Data acquisition and processing software.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Differential Scanning Calorimetry (DSC) Protocol

DSC provides a measure of the absolute purity of a crystalline compound.[1]

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

2. Experimental Conditions:

  • Sample Pan: Aluminum pans.

  • Sample Mass: 1-3 mg, accurately weighed.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample to a temperature well below its expected melting point, then ramp through the melting transition to a temperature where the melting is complete.

3. Data Analysis:

  • The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate purity analysis method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_result Final Result prep_sample Prepare Sample Solution (1 mg/mL) equilibrate Equilibrate HPLC System prep_sample->equilibrate prep_mobile Prepare Mobile Phases A and B prep_mobile->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection at 254 nm run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Purity Report calculate_purity->report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Method_Selection node_result Use GC-MS node_alt Use DSC (confirmatory) node_result_hplc Use HPLC-UV node_alt->node_result_hplc and start Compound Synthesized is_volatile Volatile & Thermally Stable? start->is_volatile is_volatile->node_result Yes is_crystalline Crystalline Solid? is_volatile->is_crystalline No is_crystalline->node_alt Yes (>98% pure) need_impurity_id Need Impurity Identification? is_crystalline->need_impurity_id No or Unknown Purity node_result_hplc_ms Use HPLC-MS need_impurity_id->node_result_hplc_ms Yes need_impurity_id->node_result_hplc No (Routine QC)

Caption: Decision tree for selecting a purity analysis method.

References

Navigating the Structure-Activity Landscape of Nitropyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the structure-activity relationships (SAR) of kinase inhibitors structurally related to 5-Chloro-2-methoxy-3-nitropyridine, providing insights for the rational design of novel therapeutics.

While a dedicated, comprehensive structure-activity relationship (SAR) study on a series of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of structurally similar compounds. This guide provides a comparative overview of the SAR of related substituted nitropyridine and methoxypyridine derivatives, focusing on their activity as kinase inhibitors. The data and experimental protocols presented herein are extracted from various studies on related scaffolds and are intended to guide researchers in the design and development of novel therapeutic agents.

Kinase Inhibition Profile of Related Nitropyridine Scaffolds

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The nitropyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors. The following table summarizes the inhibitory activities of representative N-(6-chloro-3-nitropyridin-2-yl) and sulfonamide methoxypyridine derivatives against various kinases.

Compound IDCore StructureTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
1 N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineMPS1>10,000Not specified
MAPKAPK2>10,000Not specified
p70S6Kβ1,300Not specified
22c Sulfonamide methoxypyridinePI3Kα0.22MCF-7, HCT-116
mTOR23MCF-7, HCT-116

Table 1: Kinase inhibitory activity of selected nitropyridine derivatives.[1][2]

The data indicates that while the N-(6-chloro-3-nitropyridin-2-yl) derivative showed modest activity towards p70S6Kβ, the sulfonamide methoxypyridine derivative 22c displayed potent dual inhibition of PI3Kα and mTOR.[1][2] This highlights the significant impact of substitutions on the pyridine core on both potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of these pyridine derivatives is intricately linked to the nature and position of their substituents. Analysis of various studies on related compounds allows for the deduction of a preliminary SAR.

A general workflow for conducting a Structure-Activity Relationship study is outlined below. This process involves the iterative design, synthesis, and biological evaluation of new analogs to build a comprehensive understanding of the chemical features required for optimal activity.

SAR_Workflow Start Identify Hit Compound Design Design Analogs (Vary Substituents, Scaffolds) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis BioAssay Biological Evaluation (e.g., Kinase Assays, Cell Viability) Synthesis->BioAssay DataAnalysis Data Analysis and SAR Determination BioAssay->DataAnalysis DataAnalysis->Design Iterate LeadOp Lead Optimization DataAnalysis->LeadOp

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Key Signaling Pathways Targeted

The primary mechanism of action for many of the evaluated pyridine derivatives is the inhibition of protein kinases. These enzymes are key components of intracellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by dual PI3K/mTOR inhibitors like compound 22c .

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Compound 22c (Dual Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Purified recombinant kinase, substrate peptide or protein, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96- or 384-well plates, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure :

    • A kinase reaction mixture is prepared containing the kinase, substrate, and assay buffer.

    • The test compound, dissolved in DMSO, is serially diluted and added to the wells of the assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Reagents and Materials : Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

This guide provides a foundational understanding of the SAR of nitropyridine derivatives as kinase inhibitors, based on the analysis of structurally related compounds. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel and more potent therapeutic agents based on the this compound scaffold. Further dedicated studies on this specific core structure are warranted to fully elucidate its therapeutic potential.

References

Lack of Publicly Available Data on the Cytotoxic Effects of 5-Chloro-2-methoxy-3-nitropyridine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific cytotoxic effects of 5-Chloro-2-methoxy-3-nitropyridine derivatives on cancer cell lines. While the individual chemical moieties (chlorine, methoxy, and nitro groups) are common in medicinal chemistry and drug design for anticancer agents, there is no readily accessible, published experimental data detailing the efficacy, mechanism of action, or comparative performance of this particular class of substituted pyridine derivatives against cancerous cells.

The parent compound, this compound, is recognized as a versatile intermediate in organic synthesis. Chemical suppliers list it as a building block for the creation of various bioactive molecules, with potential applications in the pharmaceutical and agrochemical industries[1][2][3]. Its structural features, including the electron-withdrawing nitro and chloro groups, suggest a potential for biological activity, which is a common starting point for the development of novel therapeutic agents.

While direct data is absent for the requested compound series, broader research into nitropyridine derivatives has shown some promise in the development of anticancer agents. For instance, various nitropyridines serve as precursors in the synthesis of a range of heterocyclic systems demonstrating antitumor activities.[4] These studies, however, do not focus on the specific this compound scaffold.

Similarly, other chloro- and methoxy-substituted heterocyclic compounds have been investigated for their anticancer properties. For example, derivatives of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown antiproliferative activity against several cancer cell lines by targeting the epidermal growth factor receptor (EGFR).[5] Additionally, certain 5-chloro-2,4-dihydroxypyridine compounds have been noted for their role in cancer therapy, though not through direct cytotoxic effects but by preventing the degradation of other anticancer drugs.

At present, there is a lack of published, peer-reviewed studies providing quantitative data (such as IC50 values), detailed experimental protocols, or elucidated signaling pathways concerning the cytotoxic effects of this compound derivatives on any cancer cell lines. Therefore, it is not possible to construct a comparison guide, present data tables, or create the requested visualizations based on currently available information. This represents a potential area for future research in the field of medicinal chemistry and oncology drug discovery. Researchers interested in this area would need to undertake foundational studies to synthesize and evaluate these compounds to determine their potential as anticancer agents.

References

A Comparative Guide to 5-Chloro-2-methoxy-3-nitropyridine and Other Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-Chloro-2-methoxy-3-nitropyridine alongside other structurally related chloronitropyridines. Nitropyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide range of bioactive molecules for the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group, making them prime substrates for nucleophilic aromatic substitution (SNAr) reactions.[3]

This document offers a side-by-side look at their physicochemical properties, chemical reactivity with supporting data, and their role as precursors in the development of kinase inhibitors, specifically targeting the p38 MAPK signaling pathway.

Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences its physical properties, such as melting point and solubility. These parameters are critical for reaction setup, solvent selection, and purification processes. Below is a comparison of this compound with key isomers and a related precursor.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound this compoundC₆H₅ClN₂O₃188.5782-84Soluble in organic solvents.
5-Chloro-2-nitropyridine 5-Chloro-2-nitropyridineC₅H₃ClN₂O₂158.54119-123[2][4]Insoluble in water; Soluble in Methanol, Acetone.[5]
2-Chloro-3-methoxy-5-nitropyridine 2-Chloro-3-methoxy-5-nitropyridineC₆H₅ClN₂O₃188.57104-106[6]Soluble in methanol and dichloromethane; slightly soluble in water.[6]
2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridineC₆H₅ClN₂O₃188.5778-80[7][8][9]Slightly soluble in water.[8][9][10]

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these compounds lies in their reactivity towards nucleophiles. The SNAr reaction is facilitated by the nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[11] The reaction rate is highly dependent on the position of the nitro group relative to the chloro leaving group.

Key Principles of Reactivity:

  • Activation: The nitro group provides the strongest activation (i.e., rate enhancement) when it is positioned ortho or para to the leaving group. This allows for direct resonance stabilization of the anionic intermediate.

  • Meisenheimer Complex: The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate.[11]

  • Leaving Group Position: For an efficient SNAr reaction, the leaving group must be at an activated position.[12]

CompoundCl PositionNO₂ PositionRelationshipExpected Relative ReactivityRationale
This compound 53MetaModerateThe nitro group is meta to the chlorine, providing weaker activation through inductive effects rather than strong resonance stabilization.
5-Chloro-2-nitropyridine 52MetaModerateSimilar to its methoxy-containing counterpart, the meta-relationship leads to moderate reactivity.[12]
2-Chloro-3-methoxy-5-nitropyridine 25ParaHighThe nitro group is para to the chlorine, allowing for strong resonance stabilization of the Meisenheimer complex, leading to high reactivity.
2-Chloro-6-methoxy-3-nitropyridine 23OrthoHighThe nitro group is ortho to the chlorine, providing strong resonance stabilization and leading to high reactivity.

Below is a generalized workflow for a typical SNAr experiment using these substrates.

SNAr_Workflow reagents Reactants & Reagents setup Reaction Setup reaction Reaction setup->reaction Heat / Stir (e.g., 80-120 °C) workup Work-up reaction->workup Monitor by TLC/LC-MS analysis Purification & Analysis workup->analysis Quench (H₂O) Extract (e.g., EtOAc) product Final Product analysis->product Column Chromatography Spectroscopic Analysis sub Nitropyridine Substrate sub->setup nuc Nucleophile (e.g., Amine) nuc->setup sol Anhydrous Solvent (e.g., DMF) sol->setup base Base (e.g., K2CO3) base->setup

Caption: Generalized experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Application in Drug Discovery: Targeting the p38 MAPK Pathway

Substituted pyridines are privileged scaffolds in medicinal chemistry and have been successfully developed as potent inhibitors of various protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, making it a prime therapeutic target for inflammatory diseases and cancer.[13] The SNAr reaction provides a straightforward route to synthesize libraries of substituted pyridines for screening as potential p38 MAPK inhibitors.

The pathway is a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn dually phosphorylates and activates p38 MAPK at its Thr-180 and Tyr-182 residues.[3] Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]

p38_MAPK_Pathway stimulus stimulus mapkkk mapkkk mapkk mapkk mapk mapk substrate substrate response response inhibitor inhibitor stress Stress Stimuli (UV, Osmotic Shock) tak1 TAK1 / ASK1 (MAPKKK) stress->tak1 activate cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->tak1 activate mkk36 MKK3 / MKK6 (MAPKK) tak1->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates (Thr180/Tyr182) mk2 MK2 (Kinase) p38->mk2 phosphorylates atf2 ATF2 (Transcription Factor) p38->atf2 phosphorylates inhibitor_node Substituted Pyridine (e.g., from Nitropyridine) inhibitor_node->p38 inhibits inflammation Inflammation (TNF-α, IL-6 production) mk2->inflammation apoptosis Apoptosis mk2->apoptosis atf2->inflammation atf2->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-2-methoxy-3-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Immediate Safety Precautions

Based on data from analogous compounds, 5-Chloro-2-methoxy-3-nitropyridine should be handled as a hazardous substance. The primary potential hazards are summarized in the table below. Always handle this compound with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Hazard ClassificationPotential Effects and Handling Precautions
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
Skin Irritation May cause skin irritation.[1][2][3][4] Avoid contact with skin.
Eye Irritation May cause serious eye irritation or damage.[1][2][3][4]
Respiratory Irritation May cause respiratory tract irritation.[1][2][3][4] Avoid inhaling dust or vapors.
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[1][2][3] Prevent release to the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical waste. It is crucial to segregate halogenated organic waste from non-halogenated solvents. This practice is often more environmentally sound and can reduce disposal costs.

  • Designated Container: Use a dedicated, compatible container for the collection of this waste. Chemically resistant plastic containers are often preferred to minimize the risk of breakage. The container must be in good condition, with no leaks or cracks, and possess a secure, tight-fitting lid.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, absorbent paper) separately from liquid waste (e.g., reaction residues, rinsates).

2. Container Labeling:

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete Information: The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date accumulation started. Avoid using abbreviations or chemical formulas.

3. Waste Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.

  • Segregation of Incompatibles: Ensure the container is stored away from incompatible materials.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Defacing Labels: After thorough rinsing and air-drying in a fume hood, the original label on the container must be completely removed or defaced before the container is discarded as regular trash or recycled.

5. Arranging for Professional Disposal:

  • Contact EHS: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Halogenated Waste Container ppe->container segregate Segregate from Non-Halogenated and Incompatible Waste container->segregate add_waste Add Waste to Container segregate->add_waste close_container Keep Container Securely Closed add_waste->close_container store Store in Designated SAA with Secondary Containment close_container->store full Container Full or Accumulation Time Limit Reached? store->full full->add_waste No request_pickup Submit Waste Pickup Request to EHS Office full->request_pickup Yes end Professional Disposal by Licensed Vendor request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 5-Chloro-2-methoxy-3-nitropyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to present hazards similar to related compounds, such as being harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE ItemStandard/SpecificationPurpose
Hands Chemical-resistant glovesASTM D6978 compliantTo prevent skin contact and absorption.[5]
Eyes/Face Safety goggles or a face shieldANSI Z87.1 / EN 166To protect against splashes and airborne particles.[2][6]
Body Impermeable lab coat or gown---To protect skin and clothing from contamination.[2][5]
Respiratory NIOSH/MSHA or EN 149 approved respirator---To be used when handling the powder outside of a fume hood or if dust is generated.[1][6]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[7]
Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is critical to ensure personnel safety and prevent contamination.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and functional.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

2. Donning of Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in Table 1 before entering the designated handling area.
  • Gloves should be inspected for any signs of damage before use.

3. Weighing and Aliquoting:

  • Conduct all weighing and handling of the solid compound within the certified chemical fume hood to minimize inhalation exposure.
  • Use a spatula or other appropriate tool to handle the powder, avoiding the creation of dust.
  • If any material is spilled, follow the spill cleanup procedure outlined below.

4. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Ensure all containers are appropriately labeled with the chemical name, concentration, and hazard symbols.

5. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment used.
  • Remove PPE in the designated doffing area, avoiding self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a dedicated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Waste Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[2][6]

Emergency Procedures

Spill Cleanup:

  • For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_safety_equip Check Eyewash/Shower prep_fume_hood->prep_safety_equip prep_materials Gather Materials prep_safety_equip->prep_materials prep_area Designate Handling Area prep_materials->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve and Prepare Solution weigh->dissolve label_containers Label All Containers dissolve->label_containers decontaminate Decontaminate Surfaces & Equipment label_containers->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Segregate and Dispose of Waste wash_hands->dispose_waste spill Spill exposure Personal Exposure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.